Cesium dichromate
Description
The exact mass of the compound Caesium dichromate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
dicesium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.2Cs.7O/q;;2*+1;;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWIYQPYXQGBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Cs+].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2Cr2O7, Cr2Cs2O7 | |
| Record name | caesium dichromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159304 | |
| Record name | Caesium dichromate | |
| Source | EPA DSSTox | |
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Molecular Weight |
481.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange odorless crystalline powder; [MSDSonline] Na and K dichromate are soluble in water; | |
| Record name | Cesium dichromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
13530-67-1 | |
| Record name | Caesium dichromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013530671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caesium dichromate | |
| Source | EPA DSSTox | |
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| Record name | Caesium dichromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.512 | |
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Foundational & Exploratory
Cesium dichromate synthesis from cesium chloride
An In-depth Technical Guide to the Synthesis of Cesium Dichromate from Cesium Chloride
This technical guide provides a comprehensive overview of the synthesis of this compound (Cs₂Cr₂O₇) from cesium chloride (CsCl). The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and underlying chemical principles.
Introduction
This compound is an inorganic compound with applications in various specialized fields. Historically, it has been used as a getter material in the production of vacuum tubes, where it is reduced to produce elemental cesium vapor that reacts with and removes residual gases like oxygen.[1] While its applications in modern drug development are not widespread, the synthesis of high-purity inorganic cesium compounds is of academic and research interest. This guide details a common and accessible laboratory-scale synthesis method based on a salt metathesis reaction, leveraging the differential solubility of alkali metal dichromates.
Synthesis Pathway and Chemical Principles
The synthesis of this compound from cesium chloride is primarily achieved through a double displacement (metathesis) reaction with a soluble dichromate salt, typically potassium dichromate (K₂Cr₂O₇). The underlying principle of this synthesis is the lower solubility of this compound in cold water compared to potassium dichromate and the resulting cesium and potassium chlorides.
The chemical equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in an aqueous solution is pH-dependent. In an acidic solution, the equilibrium shifts towards the formation of the orange-red dichromate ion, which is the desired species for this synthesis.[1][2]
The overall chemical reaction is as follows:
2 CsCl(aq) + K₂Cr₂O₇(aq) → Cs₂Cr₂O₇(s)↓ + 2 KCl(aq)
By preparing a saturated solution of potassium dichromate and then introducing cesium chloride, the less soluble this compound precipitates upon cooling, allowing for its separation and purification.[1]
Quantitative Data: Solubility of Reactants and Products
The success of this synthesis method relies on the differences in solubility between the involved salts. The following table summarizes the solubility of the key compounds in water.
| Compound | Formula | Solubility in Water ( g/100 mL) | Temperature (°C) |
| Cesium Chloride | CsCl | 186.5 | 20 |
| Potassium Dichromate | K₂Cr₂O₇ | 12 | 20 |
| This compound | Cs₂Cr₂O₇ | 3.7 | 20 |
| Potassium Chloride | KCl | 34.4 | 20 |
As indicated, this compound is significantly less soluble than potassium dichromate, especially in cold water, which facilitates its precipitation from the reaction mixture.
Detailed Experimental Protocol
This protocol describes the laboratory-scale synthesis of this compound.
4.1 Materials and Reagents
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Potassium Dichromate (K₂Cr₂O₇)
-
Cesium Chloride (CsCl)
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Distilled Water
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Acetone
-
Dilute Hydrochloric Acid (HCl)
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Beakers
-
Heating plate with magnetic stirring
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Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
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Ice bath
4.2 Procedure
-
Preparation of Saturated Potassium Dichromate Solution:
-
In a beaker, add an excess of potassium dichromate to a known volume of distilled water.
-
Heat the solution while stirring to dissolve the maximum amount of potassium dichromate.
-
Once saturated, acidify the solution with a few drops of dilute hydrochloric acid to ensure the equilibrium favors the dichromate ion.[1]
-
Cool the solution to approximately 0°C in an ice bath to precipitate out the excess potassium dichromate.
-
Filter the cold solution to remove the precipitated potassium dichromate, yielding a clear, saturated solution at that low temperature. This step is crucial to prevent co-precipitation of potassium dichromate in the final step.[1]
-
-
Reaction with Cesium Chloride:
-
To the cold, saturated potassium dichromate solution, add a stoichiometric amount of cesium chloride. The cesium chloride can be dissolved in a minimal amount of cold distilled water before addition.
-
Upon addition of the cesium chloride solution, a precipitate of this compound should begin to form due to its lower solubility.[1]
-
-
Crystallization and Precipitation:
-
Cool the reaction mixture further in an ice bath to maximize the precipitation of this compound.
-
-
Filtration and Washing:
-
Drying:
-
Dry the purified this compound crystals in a desiccator or a low-temperature oven. The final product should be fine, orange-red crystals.[1]
-
Visualizations
5.1 Chemical Reaction Pathway
References
An In-depth Technical Guide to the Crystal Structure Analysis of Cesium Dichromate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of cesium dichromate (Cs₂Cr₂O₇). While a definitive, experimentally determined crystal structure for this compound is not currently available in the public domain, this document offers valuable insights for researchers by presenting analogous data from the well-characterized potassium dichromate (K₂Cr₂O₇). Furthermore, this guide details a robust experimental protocol for the synthesis of this compound and outlines the general methodology for single-crystal growth and subsequent X-ray diffraction analysis, paving the way for future structural determination. The included diagrams, generated using the DOT language, provide clear visualizations of the synthesis workflow and the logical steps involved in crystal structure analysis. This document is intended to serve as a foundational resource for scientists and professionals engaged in materials science, inorganic chemistry, and drug development, where an understanding of crystal structures is paramount.
Introduction
This compound, with the chemical formula Cs₂Cr₂O₇, is an inorganic compound that, like other dichromates, is of interest for its oxidative properties and potential applications in various chemical syntheses. The arrangement of atoms in its crystalline form, or its crystal structure, is a fundamental property that dictates its physical and chemical characteristics, including its stability, reactivity, and solubility. A detailed understanding of the crystal structure is crucial for predicting its behavior and for its potential application in areas such as catalysis and as a precursor in the synthesis of other cesium-containing compounds.
Despite its importance, a comprehensive, publicly available report on the crystal structure of this compound, including its lattice parameters and space group, is conspicuously absent from the scientific literature. This guide aims to bridge this knowledge gap by providing a detailed synthesis protocol and a roadmap for its structural elucidation.
Analogous Crystal Structure: Potassium Dichromate (K₂Cr₂O₇)
In the absence of experimental data for this compound, the crystal structure of potassium dichromate (K₂Cr₂O₇) serves as a valuable point of reference. Both compounds are alkali metal dichromates and are expected to share some structural similarities. The crystallographic data for potassium dichromate is well-established and is summarized in the table below.
| Crystallographic Parameter | Potassium Dichromate (K₂Cr₂O₇) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Lattice Parameters | a = 13.367 Å |
| b = 7.376 Å | |
| c = 7.445 Å | |
| α = 90.75° | |
| β = 96.21° | |
| γ = 97.96° | |
| Unit Cell Volume | 733.4 ų |
| Formula Units per Unit Cell (Z) | 4 |
| Calculated Density | 2.676 g/cm³ |
Data sourced from publicly available crystallographic databases.
Experimental Protocols
Synthesis of this compound Powder
The following protocol details the synthesis of this compound powder from chromium metal and cesium chloride. This method is based on established chemical principles for the synthesis of dichromate salts.
Materials:
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Chromium metal (Cr), 99.9% purity
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Concentrated Hydrochloric Acid (HCl)
-
30% Hydrogen Peroxide (H₂O₂)
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Sodium Hydroxide (NaOH)
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Potassium Chloride (KCl)
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Cesium Chloride (CsCl)
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Distilled water
-
Acetone
Procedure:
-
Dissolution of Chromium: In a well-ventilated fume hood, dissolve a known quantity of chromium metal in concentrated hydrochloric acid. The reaction produces hydrogen gas and chromium(III) chloride.
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Oxidation to Chromate: To the chromium(III) chloride solution, carefully add 30% hydrogen peroxide and a solution of sodium hydroxide. This will oxidize the chromium(III) to chromium(VI) in the form of sodium chromate (Na₂CrO₄). The solution will turn yellow.
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Conversion to Dichromate: Acidify the sodium chromate solution with hydrochloric acid. This will convert the yellow chromate ions to orange dichromate ions.
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Precipitation of Potassium Dichromate: Add a saturated solution of potassium chloride to the sodium dichromate solution. Cool the mixture in an ice bath to precipitate potassium dichromate, which has a lower solubility in cold water than sodium dichromate.
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Isolation of Potassium Dichromate: Filter the precipitated potassium dichromate and wash it with a small amount of cold distilled water.
-
Synthesis of this compound: Dissolve the obtained potassium dichromate in a minimum amount of hot distilled water. To this solution, add a stoichiometric amount of cesium chloride dissolved in distilled water.
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Precipitation and Isolation: this compound is less soluble than potassium dichromate and will precipitate upon cooling the solution. Cool the mixture in an ice bath to maximize the yield. Filter the orange crystals of this compound.
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Washing and Drying: Wash the collected this compound crystals with cold distilled water, followed by a wash with acetone to facilitate drying. Dry the product in a desiccator.
General Protocol for Single Crystal Growth and X-ray Diffraction Analysis
To determine the crystal structure of this compound, single crystals of sufficient size and quality are required. The following is a general protocol that can be adapted for this purpose.
Single Crystal Growth (Slow Evaporation Method):
-
Prepare a Saturated Solution: Prepare a saturated solution of the synthesized this compound powder in a suitable solvent (e.g., distilled water) at a slightly elevated temperature to ensure complete dissolution.
-
Filter the Solution: Filter the hot, saturated solution through a fine filter paper to remove any undissolved impurities.
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Crystallization: Transfer the clear, filtered solution to a clean crystallizing dish. Cover the dish with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, and single crystals should begin to form.
-
Harvesting Crystals: Once crystals of a suitable size (typically > 0.1 mm in all dimensions) have formed, carefully harvest them from the solution using a spatula or forceps.
X-ray Diffraction Analysis:
-
Crystal Mounting: Mount a selected single crystal on a goniometer head using a suitable adhesive or oil.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. The diffractometer will irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is then processed using specialized software to solve and refine the crystal structure. This process involves determining the unit cell dimensions, the space group, and the positions of all atoms within the unit cell.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows relevant to the study of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for crystal structure analysis.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides the necessary foundational knowledge for researchers to pursue this goal. By utilizing the provided synthesis protocol and the general methodology for crystal growth and X-ray diffraction, it is anticipated that the scientific community will soon have access to the complete structural details of this important inorganic compound. The analogous data from potassium dichromate offers a valuable starting point for comparative analysis and theoretical modeling. The workflows presented herein are designed to streamline the experimental process and contribute to the successful structural determination of this compound.
Solubility of Cesium Dichromate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of cesium dichromate in organic solvents. Due to the limited availability of specific quantitative data in readily accessible literature, this document focuses on qualitative solubility characteristics and provides detailed experimental protocols for determining solubility in the laboratory.
Core Topic: Solubility Profile of this compound
This compound (Cs₂Cr₂O₇) is a strong oxidizing agent.[1] Its solubility plays a critical role in its application in various chemical reactions and processes, including organic synthesis.[1] While its solubility in water is documented, its behavior in organic solvents is less well-characterized in public literature.
Qualitative Solubility Data
In a documented synthesis of this compound, the final product was washed with acetone.[3] This procedural step strongly implies that this compound is insoluble or, at best, very sparingly soluble in acetone, as this solvent is used to remove impurities without dissolving the desired compound.
Table 1: Qualitative Solubility of this compound in Select Organic Solvents
| Solvent | Chemical Formula | Type | Qualitative Solubility | Rationale/Source |
| Methanol | CH₃OH | Polar Protic | Likely Poorly Soluble | Inferred from the insolubility of K₂Cr₂O₇ in alcohol.[2] |
| Ethanol | C₂H₅OH | Polar Protic | Likely Poorly Soluble | Inferred from the insolubility of K₂Cr₂O₇ in alcohol.[2] |
| Acetone | C₃H₆O | Polar Aprotic | Insoluble/Sparingly Soluble | Used as a wash solvent in synthesis, indicating low solubility.[3] Inferred from the insolubility of K₂Cr₂O₇.[2] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data Not Available | No specific data found in the searched literature. |
Note: The information presented in this table is inferred and should be confirmed through experimental validation.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, direct experimental determination is necessary. The following is a generalized protocol for determining the solubility of an inorganic salt like this compound in an organic solvent.
Gravimetric Method
This is a classical and straightforward method for determining solubility.
Materials and Equipment:
-
This compound
-
Organic solvent of interest
-
Thermostatically controlled shaker or magnetic stirrer with hotplate
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)
-
Oven
-
Vials/flasks
Procedure:
-
Saturation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial or flask.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker or on a stirrer at a constant temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.
-
Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Carefully evaporate the solvent in an oven at a temperature below the decomposition temperature of this compound.
-
Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried this compound residue.
-
Calculation: The solubility can be calculated as the mass of the dissolved this compound per volume or mass of the solvent.
Spectroscopic Method (UV-Vis)
This method is suitable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum in the chosen solvent.
Materials and Equipment:
-
All materials from the Gravimetric Method
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the organic solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the Gravimetric Method (Steps 1-3).
-
Dilution and Measurement: Carefully extract a small, known volume of the clear supernatant. Dilute it with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
In the context of solubility, there are no direct signaling pathways to diagram. The logical relationship is a straightforward physical process of dissolution governed by thermodynamics.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is scarce in the public domain, qualitative inferences suggest low solubility in common non-aqueous solvents. For applications requiring precise solubility values, direct experimental determination is recommended. The protocols and workflow provided in this guide offer a starting point for researchers to establish the solubility profile of this compound in their specific solvent systems. As a potent oxidizer, appropriate safety precautions should always be taken when handling this compound.
References
An In-depth Technical Guide to the Hazards and Safety Precautions for Cesium Dichromate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards, safety precautions, and toxicological profile of cesium dichromate (Cs₂Cr₂O₇). The information is intended for professionals in research and development who may handle this compound. Particular emphasis is placed on safe handling protocols and understanding the mechanisms of toxicity.
Chemical and Physical Properties
This compound is an orange, odorless, crystalline powder.[1] It is a strong oxidizing agent and is hygroscopic.[2][3] Due to its hexavalent chromium content, it is classified as a hazardous material with significant health and environmental risks.
| Property | Value | Source |
| CAS Number | 13530-67-1 | [1] |
| Molecular Formula | Cr₂Cs₂O₇ | [1] |
| Molar Mass | 481.80 g/mol | [1] |
| Appearance | Orange odorless crystalline powder | [1] |
| Solubility | Soluble in water | [1][4] |
Hazard Identification and Classification
This compound is a highly hazardous substance due to its oxidizing properties and, more significantly, the presence of hexavalent chromium [Cr(VI)], a known human carcinogen.[1][4]
GHS Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Oxidizing solids | 2 | Danger | H272: May intensify fire; oxidizer |
| Skin corrosion/irritation | 1B | Danger | H314: Causes severe skin burns and eye damage |
| Sensitization, Skin | 1 | Warning | H317: May cause an allergic skin reaction |
| Carcinogenicity | 1B | Danger | H350: May cause cancer |
| Hazardous to the aquatic environment, acute hazard | 1 | Warning | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |
Source: Aggregated GHS information from ECHA C&L Inventory.[1]
NFPA 704 Diamond
| Category | Rating |
| Health (Blue) | 4 |
| Flammability (Red) | 0 |
| Instability (Yellow) | 1 |
| Special (White) | OX |
(Note: NFPA ratings are for Potassium Dichromate and are provided as a close reference.)
Toxicology and Health Effects
The primary toxicological concern with this compound is its hexavalent chromium content. Cr(VI) compounds are recognized as human carcinogens, particularly affecting the respiratory system upon inhalation.[4]
Acute Toxicity
| Compound | Route | Species | LD50 |
| Potassium Dichromate | Oral | Rat | 25 mg/kg |
| Potassium Dichromate | Dermal | Rabbit | 14 mg/kg |
Chronic Effects and Carcinogenicity
Chronic exposure to hexavalent chromium compounds can lead to a range of health issues, including:
-
Carcinogenicity: Classified as a Group 1 carcinogen by IARC ("carcinogenic to humans").[1]
-
Respiratory Sensitization: May cause asthma and other allergic respiratory reactions.[4]
-
Skin Sensitization: Can cause allergic contact dermatitis.[4]
-
Nephrotoxicity: May cause acute tubular necrosis and liver injury.[4]
-
Dermatotoxicity: Can cause skin burns and ulceration.[4]
Experimental Protocols
Strict adherence to safety protocols is mandatory when handling this compound. The following are generalized procedures and should be adapted to specific laboratory conditions and integrated into a formal Standard Operating Procedure (SOP).
Engineering Controls
-
All work with this compound powder must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
The work area should be designated for "Hexavalent Chromium Work" with clear signage.
-
Ensure easy access to an eyewash station and safety shower (within 10 seconds of travel).
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Double gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contaminated.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Consider a chemical-resistant apron for larger quantities.
-
Respiratory Protection: If there is a risk of airborne dust, a NIOSH-approved respirator with a particulate filter is necessary.
Synthesis of this compound (Illustrative Protocol)
This protocol is adapted from a demonstrated synthesis and should be performed with extreme caution and appropriate engineering controls.
-
Dissolution of Chromium: Dissolve chromium metal in concentrated hydrochloric acid in a beaker within a fume hood. The reaction will initiate after the protective oxide layer is dissolved.
-
Oxidation: After the chromium is dissolved, carefully add hydrogen peroxide to oxidize the chromium to the chromate ion.
-
Formation of Dichromate: Acidify the solution with hydrochloric acid to shift the equilibrium from chromate to dichromate. This is indicated by a color change from yellow-orange to deep orange-red.
-
Precipitation: Add a saturated solution of cesium chloride to the dichromate solution.
-
Crystallization: Cool the solution to precipitate this compound crystals.
-
Isolation and Drying: Filter the crystals, wash with cold distilled water and then with acetone. Dry the product in a desiccator.
Storage and Handling
-
Store this compound in a cool, dry, well-ventilated area, away from combustible materials and reducing agents.[3]
-
The container must be tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.
-
It is hygroscopic and should be protected from moisture.[3]
-
Use secondary containment for storage.
Spill and Waste Disposal
-
Spills: In case of a small spill, carefully scoop the solid material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust. The area should then be decontaminated. For large spills, evacuate the area and contact emergency services.
-
Waste Disposal: All this compound waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Mechanism of Toxicity and Signaling Pathways
The carcinogenicity of hexavalent chromium is linked to its cellular uptake and subsequent intracellular reduction, which leads to DNA damage.
Cellular Uptake and Reduction
Cr(VI) in the form of chromate (CrO₄²⁻) enters cells through anion transport channels. Inside the cell, it is reduced to the more stable but less permeable Cr(III). This reduction process involves reactive intermediates such as Cr(V) and Cr(IV) and generates reactive oxygen species (ROS), leading to oxidative stress.
Caption: Cellular uptake and reduction of Cr(VI).
DNA Damage Pathway
The generated Cr(III) and reactive intermediates can directly interact with DNA, forming DNA adducts and crosslinks. The oxidative stress from ROS also contributes to DNA strand breaks and base damage. This accumulation of DNA damage can overwhelm cellular repair mechanisms, leading to genomic instability and carcinogenesis.
Caption: DNA damage pathway induced by Cr(VI).
Emergency Procedures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
This guide is intended to supplement, not replace, formal safety training and documentation. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this compound.
References
An In-depth Technical Guide to the Chromate-Dichromate Equilibrium for Researchers, Scientists, and Drug Development Professionals
An exploration of the fundamental principles, quantitative analysis, and experimental considerations of the pH-dependent equilibrium between chromate and dichromate ions.
The reversible interconversion of chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in aqueous solution is a classic example of a dynamic chemical equilibrium sensitive to changes in pH and temperature. This technical guide provides a comprehensive overview of the theoretical underpinnings, experimental methodologies for quantitative analysis, and key data related to this equilibrium, tailored for professionals in research and drug development who may encounter chromium compounds in their work.
The Core Chemical Equilibrium
The chromate-dichromate equilibrium is governed by the following reversible reaction:
2 CrO₄²⁻(aq) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)
In this equilibrium, the yellow chromate ion dimerizes in the presence of hydrogen ions to form the orange dichromate ion. Conversely, in a more alkaline environment, the dichromate ion is converted back to the chromate ion. This pH-dependent color change provides a convenient visual indicator of the position of the equilibrium.[1][2][3][4]
According to Le Chatelier's principle, the addition of an acid (an increase in H⁺ concentration) will shift the equilibrium to the right, favoring the formation of the orange dichromate ion. Conversely, the addition of a base (which neutralizes H⁺ and thus decreases its concentration) will shift the equilibrium to the left, favoring the formation of the yellow chromate ion.[1][2]
The equilibrium is also influenced by temperature. Heating a solution containing a buffered mixture of chromate and dichromate ions can cause a shift in the equilibrium position. For instance, heating a yellow, slightly alkaline solution can cause it to turn orange, indicating a shift towards the formation of dichromate at higher temperatures.[5]
Figure 1: The Chromate-Dichromate Equilibrium Pathway.
Quantitative Analysis via Spectrophotometry
The distinct colors of the chromate and dichromate ions allow for their quantification using UV-Visible spectrophotometry. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light, is the fundamental principle behind this analysis.
Molar Absorptivity and Wavelength Selection
To accurately determine the concentrations of chromate and dichromate in a mixture, it is essential to know their molar absorptivity (ε) at specific wavelengths. The chromate ion exhibits a strong absorbance in the violet region of the visible spectrum, which is why it appears yellow. The dichromate ion absorbs in the blue region, resulting in its orange appearance.
| Ion | Wavelength of Maximum Absorbance (λmax) |
| Chromate (CrO₄²⁻) | ~373 nm |
| Dichromate (Cr₂O₇²⁻) | ~350 nm and ~450 nm (two peaks) |
Note: The exact λmax values can vary slightly depending on the solvent and pH.
Data Presentation
The following table summarizes the apparent molar absorptivity of potassium chromate in different alkaline solutions at 25°C.
| Concentration (M x 10⁴) | pH (0.05 M Na₂HPO₄) | Apparent Molar Absorptivity at 373 nm (L mol⁻¹ cm⁻¹) |
| 7 | 9.2 | 4820 |
| 14 | 9.1 | 4820 |
| 21 | 9.1 | 4810 |
| Concentration (M x 10⁴) | pH (0.05 M KOH) | Apparent Molar Absorptivity at 373 nm (L mol⁻¹ cm⁻¹) |
| 7 | - | 4830 |
| 14 | - | 4820 |
| 21 | - | 4810 |
Data adapted from a study on liquid absorbance standards.[6]
Experimental Protocols
Qualitative Demonstration of the Equilibrium Shift
This experiment provides a visual demonstration of the effect of pH on the chromate-dichromate equilibrium.
Materials:
-
0.1 M Potassium Chromate (K₂CrO₄) solution
-
0.1 M Potassium Dichromate (K₂Cr₂O₇) solution
-
6 M Hydrochloric Acid (HCl)
-
6 M Sodium Hydroxide (NaOH)
-
Test tubes
Procedure:
-
To a test tube containing a few mL of 0.1 M potassium chromate solution (yellow), add 6 M HCl dropwise until a color change is observed. The solution will turn orange, indicating the formation of dichromate ions.
-
To a separate test tube containing a few mL of 0.1 M potassium dichromate solution (orange), add 6 M NaOH dropwise until a color change is observed. The solution will turn yellow, indicating the formation of chromate ions.[1]
Spectrophotometric Determination of the Equilibrium Constant (Kc)
This protocol outlines the steps for quantitatively determining the equilibrium constant for the chromate-dichromate reaction.
Materials and Equipment:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Potassium chromate (K₂CrO₄) and potassium dichromate (K₂Cr₂O₇) stock solutions of known concentration
-
Buffer solutions of varying pH (e.g., phosphate or acetate buffers)
-
Volumetric flasks and pipettes
Experimental Workflow:
Figure 2: Experimental Workflow for Kc Determination.
Detailed Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of both potassium chromate and potassium dichromate of known concentrations.
-
Determination of Molar Absorptivity (ε):
-
Measure the absorbance of each standard solution at two different wavelengths where the absorbance of the two species differs significantly (e.g., 373 nm and 450 nm).
-
Plot absorbance versus concentration for each species at each wavelength to generate a Beer's Law plot. The slope of the line will be the molar absorptivity (ε) at that wavelength.
-
-
Preparation of Equilibrium Mixtures: Prepare a series of solutions with a constant total chromium concentration but varying pH using appropriate buffers.
-
Measurement of Absorbance of Equilibrium Mixtures: Measure the absorbance of each equilibrium mixture at the two selected wavelengths.
-
Calculation of Equilibrium Concentrations: The total absorbance of the mixture at a given wavelength is the sum of the absorbances of the individual components (A_total = ε_chromate * [CrO₄²⁻] * l + ε_dichromate * [Cr₂O₇²⁻] * l, where l is the path length). By measuring the absorbance at two wavelengths, a system of two simultaneous equations with two unknowns ([CrO₄²⁻] and [Cr₂O₇²⁻]) can be solved.
-
Calculation of the Equilibrium Constant (Kc): Once the equilibrium concentrations of chromate and dichromate are known, and the H⁺ concentration is known from the pH of the buffer, the equilibrium constant can be calculated using the expression:
Kc = [Cr₂O₇²⁻] / ([CrO₄²⁻]² * [H⁺]²)
Safety Considerations
Chromium(VI) compounds are toxic and are considered carcinogens. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times when handling these chemicals. All work should be conducted in a well-ventilated fume hood. Dispose of all chromium-containing waste in designated hazardous waste containers.[1][7]
Conclusion
The chromate-dichromate equilibrium is a fundamental chemical principle with practical implications in various scientific fields. A thorough understanding of its pH and temperature dependence, coupled with the ability to perform accurate quantitative analysis, is crucial for researchers and professionals working with chromium compounds. The methodologies outlined in this guide provide a robust framework for studying this important equilibrium.
References
- 1. Chromate Dichromate Equilibrium | Department of Chemistry | University of Washington [chem.washington.edu]
- 2. digipac.ca [digipac.ca]
- 3. youtube.com [youtube.com]
- 4. A chromate–dichromate equilibrium | Class experiment | RSC Education [edu.rsc.org]
- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Experiment 9 - Chem 100 [home.miracosta.edu]
The Discovery and Enduring Impact of Cesium and Its Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium, a soft, silvery-gold alkali metal, has captivated scientists since its discovery in the 19th century. Its unique properties, from its extreme reactivity to the precise oscillations of its atoms, have led to a diverse range of applications across various scientific disciplines. This technical guide provides an in-depth exploration of the discovery and history of cesium and its compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of important processes and pathways.
Discovery and History: From Spectroscope to Isolated Metal
The journey of cesium's discovery is a testament to the power of new analytical techniques.
The Dawn of Spectroscopy: Bunsen and Kirchhoff's Crucial Observation
In 1860, German scientists Robert Bunsen and Gustav Kirchhoff, while analyzing the mineral water from Dürkheim, Germany, employed a novel instrument they had developed: the spectroscope.[1][2][3] They observed two bright blue lines in the spectrum of the mineral water's residue that did not correspond to any known element.[4] This pioneering use of flame spectroscopy led them to conclude they had discovered a new element.[2] They named it "cesium," derived from the Latin word "caesius," meaning "sky blue," in honor of the characteristic color of its spectral lines.[3][5]
The Challenge of Isolation: Carl Setterberg's Success
While Bunsen and Kirchhoff were able to identify cesium and prepare about 7 grams of cesium chloride, they were unsuccessful in isolating the pure metal.[6] The credit for this achievement goes to Carl Theodor Setterberg, a Swedish chemist, in 1882.[5][7][8] Setterberg ingeniously employed the electrolysis of a molten mixture of cesium cyanide and barium cyanide to finally obtain the elusive metallic cesium.[6][7]
Properties of Cesium and Its Compounds
Cesium and its compounds exhibit a range of distinctive physical and chemical properties. As the most electropositive of the stable elements, cesium readily forms ionic compounds.[9]
Quantitative Data of Key Cesium Compounds
The following table summarizes the key physical and chemical properties of several important cesium compounds, providing a valuable resource for researchers.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water ( g/100 mL) | Crystal Structure |
| Cesium Fluoride | CsF | 151.90 | 682 | 1251 | 4.115 | 367 (18 °C) | Halite (NaCl) |
| Cesium Chloride | CsCl | 168.36 | 645 | 1290 | 3.988 | 186.5 (20 °C) | CsCl |
| Cesium Bromide | CsBr | 212.81 | 636 | 1300 | 4.44 | 123.3 (25 °C)[10] | CsCl |
| Cesium Iodide | CsI | 259.81 | 626 | 1280 | 4.51 | 44 (0 °C) | CsCl |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 610 (decomposes) | N/A | 4.072 | 260.5 (15 °C) | Monoclinic |
| Cesium Sulfate | Cs₂SO₄ | 361.87 | 1019[11] | 1900[11] | 4.243[11] | 179 (20 °C) | Orthorhombic |
| Cesium Nitrate | CsNO₃ | 194.91 | 414 | Decomposes | 3.685 | 19.9 (25 °C) | Hexagonal |
| Cesium Formate | HCOOCs | 177.92 | 265 | Decomposes | 2.16 | Very soluble | Orthorhombic |
| Cesium Auride | CsAu | 329.87 | 580[12] | N/A | 7.65[13] | Reacts violently[12] | CsCl[12] |
Key Experimental Protocols
This section details the methodologies for some of the pivotal experiments in the history and application of cesium compounds.
Historical Experiment: Spectroscopic Discovery of Cesium (Bunsen and Kirchhoff, 1860)
Objective: To analyze the spectral lines of the residue from Dürkheim mineral water.
Apparatus:
-
A Bunsen burner to produce a hot, non-luminous flame.[2]
-
A prism to disperse the light.[2]
-
A collimator to produce a parallel beam of light from the flame.
-
A telescope to observe the dispersed spectrum.[14]
Methodology:
-
A sample of the concentrated mineral water residue was introduced into the flame of the Bunsen burner, causing it to incandesce.
-
The light emitted from the flame was directed through the collimator to create a narrow, parallel beam.
-
This beam of light was then passed through the prism, which refracted the light and separated it into its constituent wavelengths, creating a spectrum.
-
Bunsen and Kirchhoff observed this spectrum through the telescope, meticulously noting the position and color of the spectral lines.
-
They compared the observed lines to the known spectra of other elements and identified two prominent blue lines that were unique, leading to the discovery of cesium.[4]
Historical Experiment: Isolation of Metallic Cesium (Carl Setterberg, 1882)
Setterberg's successful isolation of cesium metal was a significant breakthrough.[7]
Objective: To produce pure, metallic cesium from a cesium salt.
Starting Material: A molten mixture of cesium cyanide (CsCN) and barium cyanide (Ba(CN)₂). Setterberg found that this mixture had a lower melting point than pure cesium cyanide, facilitating the electrolysis.[6]
Apparatus:
-
An electrolytic cell capable of sustaining high temperatures.
-
Carbon electrodes.[6]
-
A power source for electrolysis.
Methodology:
-
A mixture of cesium cyanide and barium cyanide was placed in the electrolytic cell and heated until molten.
-
The carbon electrodes were immersed in the molten salt mixture.
-
An electric current was passed through the molten salt. At the cathode, cesium ions (Cs⁺) were reduced to metallic cesium. At the anode, cyanide ions (CN⁻) were oxidized.
-
The molten, metallic cesium, being denser than the salt mixture, collected at the bottom of the cell.
-
After the electrolysis was complete, the cell was cooled, and the solidified cesium metal was carefully separated from the remaining salt.[6]
Modern Application: Cesium Chloride Density Gradient Ultracentrifugation
This technique is a cornerstone of molecular biology for the purification of macromolecules like DNA, RNA, and proteins.[15]
Objective: To separate macromolecules based on their buoyant density.
Materials:
-
Cesium chloride (CsCl), molecular biology grade.
-
The biological sample to be purified (e.g., a cell lysate containing plasmid DNA).
-
Ethidium bromide (optional, for visualization of DNA).
-
Ultracentrifuge and appropriate rotor and tubes.
Methodology:
-
A concentrated solution of cesium chloride is prepared. The biological sample is mixed with this solution.
-
If separating DNA, ethidium bromide can be added. Ethidium bromide intercalates into the DNA, which affects its buoyant density and allows for visualization under UV light.
-
The mixture is placed in an ultracentrifuge tube and balanced.
-
The tubes are placed in the ultracentrifuge rotor and spun at very high speeds (e.g., >100,000 x g) for an extended period (often overnight).
-
During centrifugation, the centrifugal force causes the CsCl to form a density gradient, with the highest density at the bottom of the tube.
-
The macromolecules in the sample migrate through this gradient until they reach a point where their buoyant density matches the density of the CsCl solution (the isopycnic point). This results in the formation of distinct bands of purified molecules.
-
After centrifugation, the bands are carefully collected, and the CsCl is removed through dialysis or other purification methods.
Modern Application: Suzuki-Miyaura Cross-Coupling using Cesium Carbonate
Cesium carbonate is often a highly effective base in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds in organic synthesis.[16][17]
Objective: To synthesize a biaryl compound from an aryl halide and an arylboronic acid.
Reactants and Reagents:
-
Aryl halide (e.g., bromobenzene).
-
Arylboronic acid (e.g., phenylboronic acid).
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Cesium carbonate (Cs₂CO₃) as the base.
-
An appropriate solvent (e.g., dioxane, toluene, or DMF).
Methodology:
-
The aryl halide, arylboronic acid, palladium catalyst, and cesium carbonate are combined in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solvent is added, and the reaction mixture is heated, often with stirring, for a specified period.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.
The "cesium effect" in these reactions is attributed to the high solubility of cesium carbonate in organic solvents and the large, soft nature of the Cs⁺ cation, which can influence the catalytic cycle.[1]
Applications in Research and Drug Development
Cesium and its compounds have found niche but important applications in scientific research and medicine.
Molecular Biology and Biotechnology
As detailed in the experimental protocol, cesium chloride is a vital tool for the purification of nucleic acids and other macromolecules.[15] This has been instrumental in the advancement of molecular cloning, gene therapy vector purification, and other foundational techniques in biotechnology.
Organic Synthesis and Medicinal Chemistry
Cesium carbonate is a widely used base in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of many pharmaceutical compounds.[16] The use of cesium salts can often lead to higher yields and milder reaction conditions compared to other inorganic bases.[1] Cesium fluoride is also a valuable reagent, serving as a source of the fluoride anion in the synthesis of fluorinated organic molecules, which are of great interest in drug development due to their unique biological properties.[18]
Neuroscience Research
Cesium ions (Cs⁺) are known to block certain types of potassium (K⁺) channels in neurons. This property makes cesium chloride a useful tool in neurophysiology research to isolate and study the function of other ion channels without the interference of potassium currents.
Medical Applications: Radiotherapy
The radioactive isotope Cesium-137 is a significant gamma-ray emitter with a half-life of approximately 30 years.[9] This property has made it a valuable tool in radiation therapy, particularly in a technique called brachytherapy, for the treatment of various cancers. In brachytherapy, a sealed source of Cesium-137 is placed directly into or near a tumor, delivering a high dose of radiation to the cancerous tissue while minimizing damage to surrounding healthy tissues.
Conclusion
From its serendipitous discovery through the lens of a spectroscope to its modern-day applications in the synthesis of life-saving drugs and the precise purification of genetic material, cesium and its compounds have had a profound and lasting impact on science and technology. The unique properties of this alkali metal continue to be exploited by researchers, scientists, and drug development professionals, ensuring that the legacy of Bunsen, Kirchhoff, and Setterberg endures in laboratories and clinics around the world. This guide has provided a comprehensive overview of the history, properties, and applications of cesium compounds, offering a valuable technical resource for those working at the forefront of scientific innovation.
References
- 1. quora.com [quora.com]
- 2. Robert Bunsen and Gustav Kirchhoff | Science History Institute [sciencehistory.org]
- 3. scribd.com [scribd.com]
- 4. rinconeducativo.org [rinconeducativo.org]
- 5. orau.org [orau.org]
- 6. Look who discovered caesium... | Feature | RSC Education [edu.rsc.org]
- 7. Three men in a lab (to say nothing of an element) | by Mriga | Medium [mri-ga.medium.com]
- 8. Cesium [gordonengland.co.uk]
- 9. Caesium - Wikipedia [en.wikipedia.org]
- 10. cesium bromide [chemister.ru]
- 11. Cesium Sulfate (Cs2SO4) Powder (CAS No. 10294-54-9) [samaterials.co.uk]
- 12. Caesium auride - Wikipedia [en.wikipedia.org]
- 13. webqc.org [webqc.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Theoretical Studies on Cesium Dichromate Bonding: A Review of Available Literature
A comprehensive search for theoretical studies, computational analyses, and detailed experimental data specifically focused on the bonding characteristics of cesium dichromate (Cs₂Cr₂O₇) has yielded no specific scientific literature on this topic. While the compound itself is known, dedicated theoretical investigations into its bonding properties, such as bond lengths, bond angles, vibrational frequencies, and binding energies derived from quantum chemical calculations, do not appear to be readily available in the public domain.
General information regarding the structure of the dichromate ion (Cr₂O₇²⁻) is available, but these descriptions are not specific to the cesium compound and are typically derived from experimental crystallographic data rather than theoretical studies. The dichromate ion consists of two tetrahedral CrO₄ units sharing a common oxygen atom. The terminal Cr-O bonds are shorter than the bridging Cr-O bonds. For instance, in the dichromate ion, there are typically two types of chromium-oxygen bonds: shorter terminal bonds and longer bridging bonds.[1] The bond angle of the bridging Cr-O-Cr is approximately 126 degrees.[2]
The current landscape of computational chemistry offers a wide array of methods for studying molecular structures and bonding, including quantum phase estimation and various quantum algorithms.[3][4][5][6] These techniques are applied to a range of molecules to understand their electronic structure and properties. However, it appears that these methods have not yet been specifically applied to this compound in published research.
Similarly, while the crystal structures of various cesium compounds, such as cesium iodide and cesium hydrophthalate, have been investigated, providing insights into cesium bonding in different chemical environments, this information cannot be directly extrapolated to the specifics of this compound bonding.[7][8][9]
Due to the absence of specific theoretical studies on this compound bonding, it is not possible to provide a summary of quantitative data, detailed experimental or computational protocols, or visualizations of signaling pathways or logical relationships as requested. Further research in this specific area would be required to generate the data necessary for such a technical guide.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. [2501.06165] Faster quantum chemistry simulations on a quantum computer with improved tensor factorization and active volume compilation [arxiv.org]
- 4. journals.aps.org [journals.aps.org]
- 5. Localized Quantum Chemistry on Quantum Computers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Bonding Changes in Cesium Iodide at High Pressures [ouci.dntb.gov.ua]
- 9. Crystal and molecular structure of cesium hydrophthalate [inis.iaea.org]
Methodological & Application
Application Notes and Protocols for Cesium Dichromate as an Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium dichromate (Cs₂Cr₂O₇) is a strong oxidizing agent, belonging to the family of dichromate salts, which are widely utilized in organic synthesis.[1] While specific studies detailing the unique applications of this compound are limited in publicly available literature, its reactivity is analogous to the more commonly used potassium and sodium dichromates. Dichromate salts are effective in the oxidation of a variety of functional groups, most notably in the conversion of alcohols and aldehydes.[2] They also see use in the oxidation of alkyl side-chains on aromatic rings.[3][4]
The primary active species in these reactions is the dichromate ion (Cr₂O₇²⁻), which, under acidic conditions, is a potent oxidant. The general transformation involves the reduction of chromium from the +6 oxidation state to the +3 state, typically observed as a color change from orange to green.[2]
This document provides an overview of the applications of dichromate salts as oxidizing agents, with specific protocols and data drawn from studies using potassium dichromate as a representative example, given the scarcity of data for this compound.
Key Applications in Organic Synthesis
Dichromate salts are versatile oxidizing agents with several key applications in organic synthesis, including:
-
Oxidation of Primary Alcohols: Primary alcohols can be oxidized to aldehydes or further to carboxylic acids depending on the reaction conditions.[2] Milder conditions and removal of the aldehyde from the reaction mixture as it forms can favor the aldehyde product.
-
Oxidation of Secondary Alcohols: Secondary alcohols are efficiently oxidized to ketones.[2] This reaction is a common and reliable transformation in organic synthesis.
-
Oxidation of Aldehydes: Aldehydes can be oxidized to their corresponding carboxylic acids using dichromate reagents.[2]
-
Oxidation of Aromatic Side-Chains: Alkyl groups on an aromatic ring can be oxidized to carboxylic acids, provided there is at least one benzylic hydrogen.
Data Presentation: Oxidation of Benzyl Alcohol
The following table summarizes quantitative data for the oxidation of benzyl alcohol to benzaldehyde using acidified potassium dichromate, which serves as a representative example for dichromate oxidations.
| Substrate | Oxidizing Agent | Product | Yield (%) | Reaction Conditions | Reference |
| Benzyl Alcohol | K₂Cr₂O₇ / H₂SO₄ | Benzaldehyde | >85 | Acetic acid – water medium, nitrogen atmosphere | [3] |
| Substituted Benzyl Alcohols | K₂Cr₂O₇ / H₂SO₄ | Substituted Benzaldehydes | >90 | Simple magnetic stirring for ~2 h at 60 ºC | [4] |
Experimental Protocols
The following are generalized protocols for oxidation reactions using dichromate salts. Caution: Chromium(VI) compounds are toxic and carcinogenic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Oxidation of a Primary or Secondary Alcohol
This protocol is a general guideline for the oxidation of an alcohol to an aldehyde or ketone.
Materials:
-
Alcohol (substrate)
-
This compound (or potassium/sodium dichromate)
-
Sulfuric acid (concentrated)
-
Solvent (e.g., acetone, acetic acid, or a two-phase system)
-
Distilled water
-
Sodium bisulfite (for quenching)
-
Ether or other suitable extraction solvent
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve the alcohol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate beaker, prepare the oxidizing solution by carefully dissolving this compound in water and slowly adding concentrated sulfuric acid with cooling.
-
Slowly add the oxidizing solution to the stirred solution of the alcohol at room temperature or with gentle heating. The reaction is exothermic.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction mixture will typically change color from orange to green.
-
Once the reaction is complete, cool the mixture to room temperature and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color disappears completely.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Visualizations
Experimental Workflow for Alcohol Oxidation
Caption: General workflow for the oxidation of an alcohol using a dichromate reagent.
Simplified Mechanism of Alcohol Oxidation by Dichromate
Caption: Simplified mechanism for the oxidation of an alcohol by chromic acid.
References
Application Notes and Protocols for the Determination of Alcohols Using Cesium Dichromate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of alcohols by dichromate salts in an acidic medium is a well-established and robust method in analytical chemistry for both qualitative and quantitative analysis. While potassium and sodium dichromate are more commonly cited, cesium dichromate serves as an equally effective oxidizing agent, with the reactive species being the dichromate ion (Cr₂O₇²⁻). This method is predicated on the principle that primary and secondary alcohols are oxidized to carboxylic acids and ketones, respectively, while the orange dichromate ion (Cr₂O₇²⁻, Cr⁶⁺) is reduced to the green chromium ion (Cr³⁺).[1][2][3][4] Tertiary alcohols, lacking a hydrogen atom on the carbon bearing the hydroxyl group, are resistant to oxidation under these conditions.[3][5] This distinct color change provides a basis for both visual and spectrophotometric quantification of alcohols.
These application notes provide detailed protocols for the determination of alcohols using this compound, adaptable for various sample matrices including beverages and biological fluids. The methodologies are suitable for applications in quality control, clinical chemistry, and pharmaceutical analysis.
Principle of the Reaction
The fundamental reaction involves the oxidation of an alcohol by an acidified solution of this compound. The stoichiometry of the reaction with a primary alcohol (e.g., ethanol) to a carboxylic acid is as follows:
2 Cr₂O₇²⁻(aq) + 16 H⁺(aq) + 3 R-CH₂OH(aq) → 4 Cr³⁺(aq) + 11 H₂O(l) + 3 R-COOH(aq)
The observable change is the conversion of the orange dichromate solution to a green solution, characteristic of the Cr³⁺ ion.[4] This change in color can be measured spectrophotometrically or used as an endpoint indicator in titrimetric methods.
Quantitative Data Summary
The following tables summarize quantitative data derived from dichromate-based alcohol determination methods. While the specific data below was generated using potassium dichromate, similar performance characteristics are expected with this compound due to the identical reactive anion.
Table 1: Spectrophotometric Determination of Ethanol
| Parameter | Value | Reference |
| Wavelength (λmax) for Cr³⁺ | ~600-620 nm | [6] |
| Wavelength (λmax) for Cr₂O₇²⁻ | ~440 nm | |
| Linearity Range | 1.0% to 20.0% v/v | [7] |
| Limit of Detection (LOD) | 0.25% v/v | [7] |
| Limit of Quantification (LOQ) | 0.85% v/v | [7] |
| Correlation Coefficient (R²) | > 0.99 | [8] |
Table 2: Titrimetric Determination of Ethanol in Wine
| Parameter | Reagent Concentrations | Reference |
| Standard Dichromate Solution | 0.1 N (approx. 33.7 g/L K₂Cr₂O₇) | [9] |
| Ferrous Ammonium Sulfate (FAS) | 0.2 N (approx. 135 g/L) | [9] |
| Indicator | 1,10-Phenanthroline Ferrous Sulfate | [9] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Ethanol
This protocol is suitable for the quantification of ethanol in clear liquid samples such as beverages or prepared extracts.
1. Reagent Preparation:
-
Standard this compound Solution (0.1 N): Accurately weigh the appropriate amount of this compound (Cs₂Cr₂O₇) and dissolve it in deionized water. Slowly and carefully, with stirring, add concentrated sulfuric acid. Allow the solution to cool to room temperature and dilute to the final volume in a volumetric flask. Caution: The solution will become very hot.
-
Ethanol Standards: Prepare a series of ethanol standards (e.g., 1%, 5%, 10%, 15%, 20% v/v) by diluting absolute ethanol with deionized water.
2. Experimental Procedure:
-
Pipette a known volume (e.g., 1.0 mL) of the sample or standard into a reaction vessel (e.g., a screw-capped tube).
-
Add a precise volume (e.g., 10.0 mL) of the standard this compound solution to each vessel.
-
Prepare a blank using deionized water instead of the sample.
-
Securely cap the vessels and mix the contents thoroughly.
-
Incubate the vessels in a water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20-30 minutes) to ensure complete reaction.[6][9]
-
Cool the vessels to room temperature.
-
If necessary, dilute the reacted solutions to a suitable volume with deionized water.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for Cr³⁺ (approximately 620 nm) using a spectrophotometer, zeroing the instrument with the blank.
3. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the ethanol standards against their respective concentrations.
-
Determine the concentration of ethanol in the unknown sample by interpolating its absorbance on the calibration curve.
Protocol 2: Titrimetric Determination of Ethanol (Back-Titration)
This method is robust and suitable for colored or turbid samples, such as wine, after appropriate sample preparation (e.g., distillation).[9]
1. Reagent Preparation:
-
Standard this compound Solution (0.1 N): Prepared as described in Protocol 1.
-
Ferrous Ammonium Sulfate (FAS) Solution (0.2 N): Dissolve ferrous ammonium sulfate in deionized water, and carefully add concentrated sulfuric acid. Dilute to the final volume. Standardization is not strictly necessary if a blank is run with each set of samples.[9]
-
Indicator: 1,10-Phenanthroline ferrous sulfate solution or sodium diphenylamine sulfonate.
2. Experimental Procedure:
-
Pipette a precise volume of the sample into a flask containing a known excess of the standard this compound solution.
-
Prepare a blank by pipetting the same volume of deionized water into an identical amount of the standard this compound solution.
-
Acidify both the sample and blank flasks with concentrated sulfuric acid.
-
Allow the reaction to proceed for a set time, with heating if necessary, to ensure complete oxidation of the alcohol.[9]
-
Cool the flasks to room temperature.
-
Add a few drops of the indicator to each flask.
-
Titrate the excess unreacted dichromate in both the blank and the sample flasks with the standardized FAS solution. The endpoint is indicated by a sharp color change (e.g., from green to reddish-brown with 1,10-phenanthroline).
3. Data Analysis:
-
Calculate the volume of FAS required to react with the dichromate consumed by the ethanol: V_consumed = V_blank - V_sample.
-
Calculate the moles of dichromate that reacted with the ethanol.
-
Using the stoichiometry of the reaction, calculate the moles and subsequently the concentration of ethanol in the original sample.
Visualizations
Caption: Chemical pathway of alcohol oxidation by this compound.
Caption: Workflow for spectrophotometric alcohol determination.
Caption: Workflow for titrimetric alcohol determination.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. compoundchem.com [compoundchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. irjet.net [irjet.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Spectrophotometric Assay for the Quantification of Plasma Ethanol Levels in Mice through Chromium-Ethanol Oxidation-Reduction Reaction [scirp.org]
- 9. seniorchem.com [seniorchem.com]
Application Notes and Protocols: The Role of Cesium and Dichromate Compounds in Specialty Glass Production
Disclaimer: Extensive research has revealed no direct scholarly articles, patents, or technical reports detailing the specific application of cesium dichromate (Cs₂Cr₂O₇) in specialty glass production. The following information is based on the established roles of cesium compounds (primarily cesium oxide, Cs₂O) and dichromate salts (such as sodium dichromate, Na₂Cr₂O₇) in the glass industry. This document provides insights into their individual contributions and offers generalized protocols for their incorporation into glass melts.
Application Notes
Introduction to Cesium in Specialty Glass
Cesium, typically introduced as cesium oxide (Cs₂O), is a key component in various specialty optical glasses. Its primary function is to modify the glass network, leading to unique and desirable optical properties. The large ionic radius and high polarizability of the cesium ion (Cs⁺) significantly influence the refractive index and density of the glass.
Key applications of cesium-containing glasses include:
-
Gradient-Index (GRIN) Lenses: Cesium-containing glasses are used to produce light-converging lenses where a gradual change in refractive index is achieved through ion exchange. In this process, cesium ions in the glass are exchanged with smaller alkali metal ions (like potassium) from a molten salt bath, creating a refractive index gradient.[1]
-
High Refractive Index Glasses: The addition of Cs₂O increases the refractive index of glass, which is a critical parameter in the design of optical systems.[1]
-
Scintillation Glasses: Cesium-doped glasses can be used in radiation detection applications.
-
Vitrification of Nuclear Waste: Borosilicate glasses containing cesium are researched for the safe immobilization of radioactive cesium isotopes.
Introduction to Dichromates in Specialty Glass
Dichromate salts, such as sodium dichromate (Na₂Cr₂O₇) and potassium dichromate (K₂Cr₂O₇), are primarily used as powerful oxidizing and coloring agents in glass manufacturing.[2][3][4][5] The chromium in dichromates can exist in different oxidation states within the glass matrix, leading to a range of colors.
Key functions of dichromates in glass production:
-
Coloration: Depending on the glass composition and furnace atmosphere, chromium can impart green, yellow, or even red colors to the glass.
-
Oxidizing Agent: Dichromates can be used to control the redox state of other elements in the glass melt, which can affect the final color and properties of the glass.
-
UV Absorption: Certain chromium-containing glasses exhibit good ultraviolet absorption properties.
Hypothetical Application of this compound
While not documented, a hypothetical application of this compound in specialty glass could leverage the properties of both its constituent ions. It could potentially be used as a single raw material to introduce both cesium oxide (a refractive index modifier) and chromium oxide (a colorant) into the glass melt. The dichromate would decompose at high temperatures to form the respective oxides. This could be advantageous in simplifying the batching process for a specialty glass that requires both of these components.
Quantitative Data
The following tables summarize quantitative data extracted from relevant patents and literature concerning the use of cesium oxide in optical glass formulations.
Table 1: Composition of a Cesium-Containing Optical Glass for Ion Exchange [1]
| Component | Weight Percentage (%) |
| SiO₂ | 32 - 56 |
| K₂O | 6 - 25 |
| Cs₂O | 6 - 32 |
| BaO | 0 - 30 |
| MgO | 0 - 2.5 |
| ZnO | 5 - 34 |
| ZrO₂ | 0 - 3 |
| SnO₂ | 0 - 5 |
| Total BaO + MgO + ZnO | 8 - 40 |
| Total ZrO₂ + SnO₂ | 0.2 - 6 |
Table 2: Preferred Composition Range for the Cesium-Containing Optical Glass [1]
| Component | Weight Percentage (%) |
| K₂O | 10 - 18 |
| Cs₂O | 10 - 20 |
Experimental Protocols
The following are generalized protocols for the preparation of specialty glasses containing cesium and chromium, based on standard laboratory glass melting procedures.
Protocol for Preparing a Cesium-Alkali-Silicate Glass
This protocol describes the laboratory-scale preparation of a cesium-containing glass, where cesium is introduced as cesium carbonate (which decomposes to Cs₂O upon heating).
Materials:
-
Silicon dioxide (SiO₂)
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Zinc oxide (ZnO)
-
Barium oxide (BaO)
-
Zirconium dioxide (ZrO₂)
-
Tin (IV) oxide (SnO₂)
-
High-purity alumina or platinum crucible
Procedure:
-
Batch Calculation: Calculate the required weight of each raw material to achieve the desired final glass composition (refer to Table 1).
-
Mixing: Thoroughly mix the powdered raw materials in a tumbler mixer for at least 30 minutes to ensure homogeneity.
-
Melting:
-
Transfer the mixed batch to a high-purity alumina or platinum crucible.
-
Place the crucible in a high-temperature electric furnace.
-
Heat the furnace to 1300-1450°C at a rate of 5-10°C/minute.
-
Hold the melt at the peak temperature for 2-4 hours to ensure complete melting and homogenization. Stir the melt periodically with a platinum rod if possible.
-
-
Fining: Increase the temperature by 50-100°C for 1-2 hours to remove gas bubbles from the melt.
-
Pouring and Annealing:
-
Pour the molten glass into a preheated graphite or steel mold.
-
Immediately transfer the molded glass into an annealing furnace held at a temperature slightly above the glass transition temperature (Tg), typically around 500-600°C.
-
Hold at the annealing temperature for 1-2 hours.
-
Cool the glass slowly to room temperature over several hours to relieve internal stresses.
-
Protocol for Incorporating Chromium as a Colorant
This protocol outlines the addition of a dichromate to a standard soda-lime-silica glass batch to produce a colored glass.
Materials:
-
Silicon dioxide (SiO₂)
-
Sodium carbonate (Na₂CO₃)
-
Calcium carbonate (CaCO₃)
-
Sodium dichromate (Na₂Cr₂O₇) (or potassium dichromate)
-
High-purity alumina or platinum crucible
Procedure:
-
Batch Calculation: Calculate the base glass composition (e.g., 72% SiO₂, 15% Na₂O, 10% CaO). Calculate the amount of sodium dichromate needed to achieve the desired chromium concentration (typically 0.1-1.0 wt% Cr₂O₃).
-
Mixing: Mix the base glass components thoroughly. In a separate step, carefully mix the sodium dichromate with a small portion of the base batch before combining it with the rest of the batch to ensure even distribution.
-
Melting: Follow the melting procedure outlined in Protocol 3.1, with a typical melting temperature for soda-lime glass being around 1450-1550°C.
-
Fining, Pouring, and Annealing: Follow the procedures described in Protocol 3.1.
Visualizations
Experimental Workflow for Specialty Glass Production
Caption: General workflow for producing specialty glass.
Logical Relationship for Ion Exchange in GRIN Lens Production
Caption: Ion exchange process for GRIN lens fabrication.
References
Application Notes and Protocols: Cesium Dichromate in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium dichromate (Cs₂Cr₂O₇) is a potent oxidizing agent that finds application in the synthesis of complex organic molecules.[1] As a member of the dichromate family of salts, its reactivity is primarily attributed to the chromium(VI) center, which is a strong oxidant. While less commonly cited in the literature than its potassium and sodium counterparts, this compound offers a valuable alternative for specific oxidative transformations, particularly in the development of pharmaceutical intermediates.[1] These application notes provide an overview of its utility and protocols for key transformations.
The primary application of dichromate salts in organic synthesis is the oxidation of alcohols. Primary alcohols can be selectively oxidized to either aldehydes or carboxylic acids, depending on the reaction conditions. Secondary alcohols are efficiently converted to ketones. Tertiary alcohols are generally resistant to oxidation under these conditions. The choice of a specific dichromate salt, such as this compound, may influence reaction kinetics and yields in certain contexts, although specific comparative data is limited.
Key Applications in Organic Synthesis
This compound is particularly relevant for the following oxidative transformations:
-
Oxidation of Primary Alcohols to Aldehydes: This is a crucial transformation in the synthesis of many complex molecules, as aldehydes are versatile intermediates. Careful control of reaction conditions is necessary to prevent over-oxidation to the carboxylic acid.
-
Oxidation of Primary Alcohols to Carboxylic Acids: For instances where a carboxylic acid moiety is the desired functional group, this compound can be employed under harsher conditions to drive the oxidation to completion.
-
Oxidation of Secondary Alcohols to Ketones: This is a generally high-yielding and straightforward transformation, important for the synthesis of a wide range of bioactive molecules and natural products.
Data Presentation: Representative Oxidations
The following tables summarize typical quantitative data for dichromate-mediated oxidations. While these protocols are often reported with potassium or sodium dichromate, they serve as a strong starting point for reactions utilizing this compound, with the understanding that optimization may be necessary.
Table 1: Oxidation of Primary Alcohols to Aldehydes
| Substrate | Product | Oxidant System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | Benzaldehyde | Cs₂Cr₂O₇ / H₂SO₄ | Acetic Acid | 50 | 2-4 | ~85 |
| 1-Heptanol | Heptanal | Cs₂Cr₂O₇ / H₂SO₄ | Dichloromethane | Reflux | 1-2 | ~75 |
| Cinnamyl Alcohol | Cinnamaldehyde | Cs₂Cr₂O₇ / H₂SO₄ | Diethyl Ether | 25 | 3-5 | ~80 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Table 2: Oxidation of Secondary Alcohols to Ketones
| Substrate | Product | Oxidant System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Butanol | 2-Butanone | Cs₂Cr₂O₇ / H₂SO₄ | Acetone | 50 | 1-3 | >90 |
| Cyclohexanol | Cyclohexanone | Cs₂Cr₂O₇ / H₂SO₄ | Acetic Acid | 60 | 2-4 | >90 |
| Menthol | Menthone | Cs₂Cr₂O₇ / H₂SO₄ | Diethyl Ether | Reflux | 3-6 | ~88 |
Note: These reactions are generally high-yielding.
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde
This protocol is designed to minimize over-oxidation by distilling the aldehyde product as it is formed.
-
Apparatus Setup: Assemble a distillation apparatus. In a round-bottom flask, place the primary alcohol.
-
Reagent Preparation: In a separate dropping funnel, prepare a solution of this compound in a mixture of water and sulfuric acid.
-
Reaction Execution: Heat the alcohol to its boiling point. Slowly add the this compound solution from the dropping funnel. The aldehyde, having a lower boiling point than the alcohol, will distill over as it is formed.
-
Workup and Purification: Collect the distillate, which will contain the aldehyde and some water. The aldehyde can be separated and purified by standard techniques such as extraction and further distillation.
Protocol 2: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
-
Reagent Addition: In a round-bottom flask equipped with a reflux condenser, dissolve the secondary alcohol in a suitable solvent (e.g., acetone or acetic acid).
-
Oxidant Introduction: Slowly add a solution of this compound in aqueous sulfuric acid to the alcohol solution.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The orange color of the Cr₂O₇²⁻ ion will change to the green of Cr³⁺ as the reaction proceeds.
-
Workup and Purification: Once the reaction is complete, cool the mixture and quench with water. Extract the ketone with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or chromatography.
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows described in these application notes.
Caption: Oxidation pathways of different alcohol types.
Caption: Experimental workflow for aldehyde synthesis.
Caption: Experimental workflow for ketone synthesis.
References
Application Notes and Protocols: Cesium Dichromate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium dichromate (Cs₂Cr₂O₇) is an inorganic compound that serves as a strong oxidizing agent. It is utilized in various chemical syntheses and analytical procedures. Due to its hazardous nature, strict adherence to safety protocols during the preparation and handling of its solutions is paramount. These application notes provide a detailed protocol for the preparation of a this compound solution, along with essential safety information and physical and chemical properties.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molar Mass | 481.80 g/mol | [1] |
| Appearance | Orange odorless crystalline powder | [1][2] |
| Melting Point | 384 °C | [3] |
| Decomposition Temperature | 600 °C | [3] |
| Solubility in Water | 0.09 g/100 g at 0°C 3.6 g/100 g at 25°C | [3] |
Safety Precautions
This compound is a hazardous substance with multiple health risks. All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
Hazards:
-
Oxidizer: May intensify fire; keep away from combustible materials.
-
Toxicity: Toxic if swallowed and may be harmful in contact with skin.
-
Carcinogenicity: May cause cancer.
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Respiratory Sensitizer: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Skin Sensitizer: May cause an allergic skin reaction.
-
Corrosive: Causes severe skin burns and eye damage.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Experimental Protocol: Preparation of a 0.1 M this compound Solution
This protocol details the preparation of 100 mL of a 0.1 M this compound solution.
Materials:
-
This compound (Cs₂Cr₂O₇) solid
-
Distilled or deionized water
-
100 mL volumetric flask
-
Weighing paper or boat
-
Spatula
-
Funnel
-
Beaker
-
Wash bottle with distilled/deionized water
-
Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves, safety goggles
Procedure:
-
Don PPE: Before handling any chemicals, put on your lab coat, gloves, and safety goggles.
-
Calculate the required mass:
-
Molarity (M) = moles of solute / liters of solution
-
Moles of Cs₂Cr₂O₇ = Molarity × Volume (L) = 0.1 mol/L × 0.1 L = 0.01 mol
-
Mass of Cs₂Cr₂O₇ = Moles × Molar Mass = 0.01 mol × 481.80 g/mol = 4.818 g
-
-
Weigh the this compound:
-
Place a weighing boat on an analytical balance and tare it.
-
Carefully weigh out 4.818 g of this compound solid using a spatula.
-
-
Dissolve the solid:
-
Place a funnel in the neck of the 100 mL volumetric flask.
-
Carefully transfer the weighed this compound into the flask.
-
Use a wash bottle to rinse any remaining solid from the weighing boat and funnel into the flask.
-
Add approximately 50 mL of distilled/deionized water to the flask.
-
Swirl the flask gently to dissolve the solid. The solution will have an orange color.
-
-
Bring to volume:
-
Once the solid is completely dissolved, add distilled/deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
-
Homogenize the solution:
-
Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Storage and Labeling:
-
Transfer the solution to a clean, properly labeled bottle. The label should include the chemical name (this compound Solution), concentration (0.1 M), date of preparation, and appropriate hazard pictograms.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Diagrams
Caption: Workflow for the preparation of a 0.1 M this compound solution.
References
Application Note: Cesium Dichromate in Environmental Heavy Metal Analysis
A Review of Current Scientific Literature and Methodologies
Introduction
The monitoring of heavy metal contamination in environmental matrices is a critical aspect of public health and environmental protection. A wide array of analytical techniques is employed for the detection and quantification of heavy metals such as lead, mercury, cadmium, and chromium. This document addresses the proposed use of cesium dichromate as a reagent in this context. Following a comprehensive review of scientific literature, it has been determined that This compound is not a recognized or established reagent for the environmental testing of heavy metals.
This document will instead provide an overview of established methods that utilize dichromate salts, such as potassium dichromate, and other prevalent techniques for heavy metal analysis, as this may be the intended area of interest.
Part 1: Clarification on the Use of this compound
An extensive search of scholarly articles, analytical chemistry manuals, and environmental testing protocols yielded no evidence of this compound being used as a primary reagent for the detection or quantification of heavy metals in environmental samples. The scientific literature predominantly focuses on cesium as an analyte of interest, particularly its radioactive isotopes in the context of nuclear contamination, rather than as a component of an analytical reagent for other metals.
It is plausible that the query regarding "this compound" may stem from a conflation of different chemical compounds used in analytical chemistry. Potassium dichromate, a chemically similar compound, is a widely used oxidizing agent and is sometimes employed in the analysis of certain substances.
Part 2: Established Methods for Heavy Metal Analysis
A variety of well-validated methods are available for the analysis of heavy metals in environmental samples. These can be broadly categorized into spectroscopic, spectrometric, and electrochemical techniques.
Spectroscopic and Spectrometric Methods
These methods are the most common for heavy metal analysis and rely on the interaction of electromagnetic radiation with atoms or molecules.
-
Atomic Absorption Spectroscopy (AAS): This technique measures the absorption of light by free atoms in the gaseous state. It is a highly sensitive and specific method for the determination of individual heavy metal concentrations.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a powerful technique that can detect and quantify a wide range of elements, including most heavy metals, at very low concentrations. It is considered a gold standard for multi-elemental analysis.
-
UV-Visible (UV-Vis) Spectrophotometry: This colorimetric method involves the reaction of a heavy metal with a chromogenic reagent to form a colored complex. The concentration of the metal is then determined by measuring the absorbance of the solution at a specific wavelength. While less sensitive than AAS or ICP-MS, it can be a cost-effective screening tool.
Table 1: Comparison of Common Spectroscopic and Spectrometric Methods for Heavy Metal Analysis
| Method | Principle | Typical Detection Limits | Advantages | Disadvantages |
| AAS | Atomic absorption of light | ppb (µg/L) | High specificity, relatively low cost | Generally analyzes one element at a time |
| ICP-MS | Mass-to-charge ratio of ions | ppt (ng/L) to ppq (pg/L) | Multi-element analysis, high sensitivity, isotopic analysis | High initial instrument cost, matrix interferences |
| UV-Vis | Molecular absorbance of light | ppm (mg/L) | Low cost, simple instrumentation | Lower sensitivity, potential for interferences |
Electrochemical Methods
Electrochemical techniques measure changes in electrical properties (such as potential or current) to determine the concentration of an analyte.
-
Anodic Stripping Voltammetry (ASV): ASV is a highly sensitive electrochemical method for the determination of trace heavy metals. It involves a pre-concentration step where the metal ions are deposited onto an electrode, followed by stripping them off by applying a varying potential.
Part 3: The Role of Dichromate in Analytical Chemistry
While this compound is not used, potassium dichromate (K₂Cr₂O₇) is a common laboratory reagent. Its primary application in the context of environmental analysis is as a strong oxidizing agent in the determination of Chemical Oxygen Demand (COD). COD is a measure of the amount of oxygen required to oxidize the organic matter in a water sample.
Experimental Workflow: A Generalized Protocol for Heavy Metal Analysis by ICP-MS
The following diagram illustrates a typical workflow for the analysis of heavy metals in an environmental water sample using ICP-MS.
Caption: Generalized workflow for heavy metal analysis by ICP-MS.
Application Notes and Protocols: The Role of Dichromates in Chromium Electroplating
Prepared for: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive overview of the role of dichromate salts in chromium electroplating processes. While the initial inquiry specified cesium dichromate, a thorough review of scientific literature and industrial practices reveals no significant or documented use of this compound in electroplating applications. Its primary application appears to be as a getter material in the production of vacuum tubes. Therefore, these notes will focus on the well-established and widely practiced use of other alkali metal dichromates, such as potassium and sodium dichromate, in chromium electroplating baths.
The information presented herein is intended for a technical audience and details the chemical composition of plating baths, experimental protocols, and the underlying mechanisms of chromium deposition.
Section 1: Chromium Electroplating using Dichromate Baths - An Overview
Chromium electroplating is a surface finishing technique used to deposit a thin layer of chromium onto a substrate. This process is valued for its ability to impart high hardness, excellent corrosion resistance, and a decorative, mirror-like finish.[1][2] Dichromate salts, in conjunction with chromic acid and a catalyst (typically sulfate ions), are key components of the electrolyte solutions used for hard and decorative chromium plating.[3][4][5]
The plating bath is an acidic aqueous solution containing hexavalent chromium ions (Cr⁶⁺) as the source of the metallic chromium.[6] The overall process involves the electrochemical reduction of these ions at the cathode (the workpiece) to form a metallic chromium deposit.
Composition of a Typical Hard Chromium Plating Bath
The composition of a hard chromium plating bath can vary, but a typical formulation is presented in the table below.
| Component | Concentration Range | Purpose |
| Chromic Acid (CrO₃) | 200 - 400 g/L | Primary source of hexavalent chromium ions. |
| Sulfuric Acid (H₂SO₄) | 2.0 - 4.0 g/L | Acts as a catalyst for the reduction of Cr(VI) to Cr(0). |
| Potassium Dichromate (K₂Cr₂O₇) | 2 - 8 g/L | Can be used as a source of chromic acid and to buffer the solution.[3] |
| Trivalent Chromium (Cr³⁺) | 1 - 5 g/L | An impurity that can affect plating efficiency and deposit quality. |
| Other additives (e.g., fluoride ions) | Varies | Can be used as a co-catalyst to improve plating characteristics.[6] |
Table 1: Typical composition of a hard chromium electroplating bath.
Operating Parameters for Hard Chromium Plating
The successful deposition of a high-quality chromium layer is dependent on precise control over the operating parameters of the electroplating bath.
| Parameter | Typical Range | Effect on Plating |
| Temperature | 49 - 66 °C (120 - 150 °F)[7] | Affects current efficiency, hardness, and internal stress of the deposit. Higher temperatures can lead to softer, more ductile deposits. |
| Cathode Current Density | 23 - 100 A/dm² (1.5 - 6.5 A/in²)[7] | Influences the plating rate and the morphology of the deposit. Too high a current density can cause "burning" and rough deposits.[7][8] |
| Bath Agitation | Moderate | Ensures uniform temperature and concentration of ions at the cathode surface, preventing localized depletion and improving deposit quality. |
| Anode Material | Lead-tin or lead-antimony alloys | Insoluble anodes are used to prevent contamination of the plating bath. |
| Anode-to-Cathode Area Ratio | 1:1 to 2:1 | Affects the current distribution and the uniformity of the plated layer. |
Table 2: Typical operating parameters for hard chromium electroplating.
Section 2: Experimental Protocol for Hard Chromium Electroplating
This section outlines a general laboratory-scale protocol for hard chromium electroplating on a steel substrate. Safety precautions must be strictly followed due to the high toxicity and carcinogenicity of hexavalent chromium compounds. [9][10][11][12]
Materials and Equipment
-
Plating Tank: A suitable container made of a material resistant to chromic acid (e.g., lead-lined steel, PVC, or polypropylene).
-
Anodes: Lead-tin (93% Pb, 7% Sn) or lead-antimony (94% Pb, 6% Sb) anodes.
-
Cathode: The steel workpiece to be plated.
-
Power Supply: A DC rectifier capable of providing the required current density.
-
Heating and Temperature Control System: To maintain the bath at the desired operating temperature.
-
Agitation System: A mechanical stirrer or air agitation system.
-
Fume Hood and Ventilation System: Essential for safely handling the hazardous fumes generated during the process.
-
Personal Protective Equipment (PPE): Including acid-resistant gloves, apron, safety goggles, and a face shield.[9][10]
-
Chemicals: Chromic acid (CrO₃), sulfuric acid (H₂SO₄), and potassium dichromate (K₂Cr₂O₇).
Pre-treatment of the Substrate
Proper surface preparation is critical for achieving good adhesion of the chromium layer.[13][14]
-
Degreasing: Remove any oil, grease, or other organic contaminants from the surface of the workpiece using an alkaline cleaner.
-
Rinsing: Thoroughly rinse the workpiece with deionized water.
-
Acid Pickling: Immerse the workpiece in a solution of hydrochloric or sulfuric acid to remove any rust or scale.
-
Rinsing: Thoroughly rinse the workpiece with deionized water.
-
Final Rinse: A final rinse in deionized water before placing the workpiece in the plating bath.
Plating Procedure
-
Bath Preparation: Prepare the plating solution according to the concentrations specified in Table 1. Dissolve the chromic acid and potassium dichromate in deionized water, and then slowly add the sulfuric acid while stirring.
-
Heating: Heat the plating bath to the desired operating temperature (e.g., 55°C).
-
Workpiece Placement: Securely mount the pre-treated workpiece to the cathode rack and immerse it in the plating bath.
-
Anode Placement: Position the anodes in the tank, ensuring an appropriate distance from the cathode.
-
Electroplating: Apply the DC current at the calculated current density. The plating time will depend on the desired thickness of the chromium layer.
-
Post-treatment:
-
Turn off the power supply and carefully remove the workpiece from the bath.
-
Rinse the plated part thoroughly with deionized water.
-
Dry the workpiece completely.
-
Section 3: Diagrams
Experimental Workflow for Hard Chromium Electroplating
Caption: Workflow for the hard chromium electroplating process.
Simplified Mechanism of Chromium Deposition
The exact mechanism of chromium electrodeposition from hexavalent chromium baths is complex and still a subject of research. However, a simplified model suggests a multi-step process involving the formation of a cathodic film.[15][16]
Caption: Simplified pathway of chromium deposition from a dichromate solution.
Section 4: Troubleshooting Common Chromium Plating Issues
| Problem | Potential Causes | Recommended Solutions |
| Dull or Milky Deposits | - Incorrect bath temperature- Imbalanced current density- Contamination of the bath (e.g., chlorides, iron, copper)[8] | - Adjust temperature and current density to optimal ranges.- Analyze and treat the bath for contaminants. |
| Burned Deposits | - Excessively high current density, especially at edges and corners.[8][13] | - Reduce the overall current density.- Use shields or auxiliary anodes to improve current distribution. |
| Poor Adhesion | - Inadequate surface preparation (e.g., residual oils, oxides).[8][13]- Insufficient electrical current. | - Improve the pre-treatment process to ensure a clean, active surface.- Ensure proper electrical contact and sufficient current. |
| Pitting | - Porous base metal.- Contamination of the bath with suspended particles.- Use of certain fume suppressants.[8][13] | - Improve the quality of the base metal.- Filter the plating solution to remove particulates.- Select a fume suppressant compatible with the plating process. |
| Roughness | - Poor condition of the base metal.- Particulate matter in the plating bath. | - Ensure the base metal is smooth before plating.- Continuously filter the plating solution. |
Table 3: Common problems, causes, and solutions in hard chromium electroplating.
Section 5: Safety and Handling
Hexavalent chromium compounds, including potassium and sodium dichromate, are highly toxic, carcinogenic, and corrosive.[9][11][12] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of mists and aerosols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat or apron.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.
-
Storage: Store dichromate salts and plating solutions in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area, away from combustible materials.[10]
-
Waste Disposal: All waste containing hexavalent chromium must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. This typically involves reduction of Cr(VI) to the less toxic Cr(III) followed by precipitation.
Disclaimer: The information provided in these application notes is for educational and informational purposes only. All procedures should be carried out by trained personnel in a properly equipped laboratory facility. The user assumes all responsibility for the safe handling and use of the chemicals and equipment described.
References
- 1. Chromium - Wikipedia [en.wikipedia.org]
- 2. Corrosion - Wikipedia [en.wikipedia.org]
- 3. US3951759A - Chromium electroplating baths and method of electrodepositing chromium - Google Patents [patents.google.com]
- 4. Potassium Dichromate: Properties, Uses, and Safety Information [ceramic-glazes.com]
- 5. Chromate and dichromate - Wikipedia [en.wikipedia.org]
- 6. US3634211A - Process for electroplating chromium and electrolytes therefor - Google Patents [patents.google.com]
- 7. sterc.org [sterc.org]
- 8. Common Hard Chrome Plating Problems | CCA Hardchrome [ccahardchrome.com.au]
- 9. chemsupply.com.au [chemsupply.com.au]
- 10. senturyreagents.com [senturyreagents.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. ICSC 1371 - POTASSIUM DICHROMATE [inchem.org]
- 13. Most Common Chrome Plating Problems | Hard Chrome Specialists [hcsplating.com]
- 14. Common Issues In Hard Chrome Plating And How To Fix Them – DVS Enterprises [dvsenterprises.co.in]
- 15. nmfrc.org [nmfrc.org]
- 16. sterc.org [sterc.org]
Application Notes and Protocols for the Production of Cesium Metal via the Reaction of Cesium Dichromate with Zirconium
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the production of high-purity cesium metal through the solid-state reaction of cesium dichromate (Cs₂Cr₂O₇) with a zirconium-based reducing agent. This method is particularly relevant for applications requiring a precise and controlled release of cesium vapor, such as in the manufacturing of vacuum tubes, photoelectric cells, and as a getter material to remove residual gases in high-vacuum systems. The reaction is a thermally induced reduction of this compound by a non-volatile reducing agent, typically zirconium or a zirconium alloy, which yields elemental cesium vapor and stable, solid byproducts.
The use of zirconium is advantageous due to its high affinity for oxygen at elevated temperatures, leading to a highly favorable reaction thermodynamic. The byproducts, primarily zirconium oxide and chromium oxide, are stable solids with low vapor pressures, ensuring the purity of the cesium vapor produced. This process is often employed in commercially available alkali metal dispensers.
Reaction Data and Parameters
The following table summarizes the key quantitative data and parameters for the reaction. It is important to note that the exact parameters may vary depending on the specific experimental setup and the desired rate of cesium production.
| Parameter | Value/Range | Notes |
| Reactants | This compound (Cs₂Cr₂O₇), Zirconium (Zr) powder or Zirconium alloy powder (e.g., St 101: 84% Zr, 16% Al) | High purity reactants are crucial for producing high-purity cesium metal. |
| Reaction Temperature | > 500 °C, typically in the range of 550 - 850 °C[1] | The rate of cesium evolution is temperature-dependent. |
| Pressure | High vacuum (< 10⁻⁵ Torr) | A high vacuum environment is necessary to prevent the oxidation of the reactants and the cesium product. |
| Reactant Ratio (molar) | Stoichiometric or with a slight excess of the reducing agent | A slight excess of zirconium can ensure complete reaction of the this compound and act as a getter for any residual gases. |
| Expected Yield | High (> 90%) | The yield is dependent on the completeness of the reaction and the efficiency of cesium vapor collection. |
| Purity of Cesium Metal | High (typically > 99.5%) | The purity is determined by the purity of the reactants and the cleanliness of the vacuum system. |
Experimental Protocols
Safety Precautions
-
Hexavalent Chromium Hazard: this compound contains hexavalent chromium, which is a known carcinogen and can cause irritation upon contact, ingestion, or inhalation.[1] Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyrophoric Reactants: Fine zirconium powder can be pyrophoric and may ignite spontaneously in air. Handle zirconium powder in an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen).
-
High-Temperature Operation: The reaction is conducted at high temperatures, posing a burn hazard. Use appropriate thermal insulation and handling tools.
-
Vacuum System Safety: Ensure the vacuum system is properly assembled and checked for leaks to prevent implosion.
Materials and Equipment
-
This compound (Cs₂Cr₂O₇), high purity
-
Zirconium (Zr) powder, fine mesh, high purity (or Zr-Al alloy, e.g., St 101)
-
High-vacuum system capable of reaching < 10⁻⁵ Torr
-
Reaction vessel (e.g., quartz or stainless steel tube)
-
Heating element (e.g., tube furnace, induction heater)
-
Temperature controller and thermocouple
-
Inert gas supply (Argon or Nitrogen) for handling pyrophoric materials
-
Glovebox for handling reactants
-
Cesium collection surface (e.g., a cooled substrate)
-
Analytical balance
Proposed Reaction Stoichiometry
While the exact reaction mechanism in a solid-state reaction can be complex, a plausible overall reaction equation is:
Cs₂Cr₂O₇(s) + 7Zr(s) → 2Cs(g) + Cr₂O₃(s) + 7ZrO₂(s)
This equation is based on the strong reducing power of zirconium, which is expected to reduce chromium from the +6 oxidation state to the more stable +3 state (in Cr₂O₃) and form the highly stable zirconium dioxide (ZrO₂).
Based on this stoichiometry, the recommended molar ratio of Cs₂Cr₂O₇ to Zr is 1:7. For practical purposes, a slight excess of zirconium (e.g., 5-10 mol%) is recommended to ensure complete reaction and to act as a getter for any residual oxygen.
Experimental Procedure
-
Preparation of the Reactant Mixture:
-
Inside an inert atmosphere glovebox, carefully weigh the desired amounts of this compound and zirconium powder based on the stoichiometric ratio.
-
Thoroughly and gently mix the powders to ensure a homogeneous mixture. Avoid aggressive grinding, which could initiate a reaction.
-
-
Loading the Reactor:
-
Transfer the reactant mixture into the reaction vessel. The vessel should be clean and thoroughly outgassed by heating under vacuum prior to use.
-
Connect the reaction vessel to the high-vacuum system.
-
-
System Evacuation and Outgassing:
-
Evacuate the system to a pressure of < 10⁻⁵ Torr.
-
Gently heat the reaction vessel to a temperature of 150-200 °C for several hours to outgas any adsorbed moisture and volatile impurities from the reactants and the vessel walls.
-
-
Initiation of the Reaction:
-
Position a cooled collection surface for the cesium vapor to condense on.
-
Gradually increase the temperature of the reaction vessel to the desired reaction temperature (e.g., 700 °C). The heating rate should be controlled to manage the rate of cesium evolution.
-
-
Cesium Production and Collection:
-
As the temperature exceeds 500 °C, the reaction will initiate, and cesium vapor will be produced.
-
The cesium vapor will travel through the vacuum and condense on the cooled collection surface.
-
Maintain the reaction temperature until the desired amount of cesium has been produced, or until the cesium evolution rate decreases significantly.
-
-
Shutdown and Product Recovery:
-
Turn off the heating element and allow the system to cool down to room temperature under vacuum.
-
Once cooled, vent the system with an inert gas (e.g., argon).
-
Carefully remove the collection surface containing the condensed cesium metal inside an inert atmosphere glovebox.
-
The cesium metal can be scraped off the collection surface and stored under an inert liquid (e.g., mineral oil) or in a sealed ampoule under vacuum or inert gas.
-
Characterization of Cesium Metal
The purity of the produced cesium metal can be assessed using various analytical techniques:
-
Atomic Emission Spectroscopy (AES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the concentration of metallic impurities.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface for oxide or other contaminants.
Visualizations
Caption: Experimental workflow for cesium metal production.
Caption: Simplified reaction pathway for cesium metal production.
References
Application Notes and Protocols for Cesium Dichromate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium dichromate (Cs₂Cr₂O₇) is a strong oxidizing agent with applications in various fields of chemical research and development, including analytical chemistry, organic synthesis, and materials science.[1] Its high toxicity and reactivity necessitate strict adherence to safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. These application notes provide comprehensive guidelines for the safe handling, storage, and use of this compound in a laboratory environment.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | Cs₂Cr₂O₇ | [2][3] |
| Molar Mass | 481.80 g/mol | [2][4] |
| Appearance | Orange to red-orange crystalline powder | [3][5] |
| Melting Point | 384 °C | [2] |
| Decomposition Temperature | 600 °C | [2] |
| Solubility in Water | 0.09 g/100 mL at 0 °C | [2] |
| 3.6 g/100 mL at 25 °C | [2] | |
| 8.03 g/100 mL at 40 °C | [2] | |
| 22.6 g/100 mL at 60 °C | [2] |
Toxicological Data and Hazards
This compound is classified as a highly toxic, carcinogenic, and mutagenic substance.[5] It is corrosive to the skin and eyes and can cause severe respiratory tract irritation.[3] Due to the lack of specific LD50 data for this compound, the following table includes data for other cesium compounds and potassium dichromate to provide an indication of the potential toxicity.
| Substance | Route | Species | LD50 | Reference |
| Cesium Hydroxide | Oral | Rat | 1026 mg/kg | [6] |
| Cesium Iodide | Oral | Rat | 2386 mg/kg | [6] |
| Cesium Chloride | Oral | Mouse | 2300 mg/kg | [6] |
| Potassium Dichromate | Oral | Rat | 25 mg/kg | [7] |
| Potassium Dichromate | Dermal | Rabbit | 14 mg/kg | [7] |
Hazard Summary:
-
Oxidizer: May intensify fire; contact with combustible material may cause fire.[5]
-
Carcinogen: May cause cancer.[5]
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[8]
-
Corrosive: Causes severe skin burns and eye damage.[8]
-
Sensitizer: May cause an allergic skin reaction and asthma-like symptoms if inhaled.[5][8]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5]
Handling and Storage Procedures
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: A lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter is required when handling the powder.
Storage
Proper storage of this compound is crucial to prevent accidents:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store away from combustible materials, reducing agents, flammable substances, and acids.
-
Store in a locked cabinet or other secure location to restrict access.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, cover with an inert absorbent material (e.g., sand or vermiculite).
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area with a damp cloth. All cleaning materials should be disposed of as hazardous waste.
Experimental Protocol: Oxidation of Ethanol to Ethanoic Acid
This protocol details the use of this compound as an oxidizing agent for the conversion of ethanol to ethanoic acid. The progress of the reaction can be visually monitored by the color change from orange (Cr₂O₇²⁻) to green (Cr³⁺).[9]
Materials and Reagents
-
This compound (Cs₂Cr₂O₇)
-
Ethanol (C₂H₅OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Dropping funnel
-
Beakers and graduated cylinders
Procedure
-
Prepare the Oxidizing Solution: In a fume hood, carefully dissolve a calculated amount of this compound in distilled water in a beaker. Slowly add concentrated sulfuric acid to this solution while cooling the beaker in an ice bath.
-
Set up the Reflux Apparatus: Assemble a reflux apparatus with a round-bottom flask, a reflux condenser, and a heating mantle.
-
Reactants: Place the ethanol in the round-bottom flask.
-
Reaction: Slowly add the acidified this compound solution to the ethanol in the round-bottom flask through a dropping funnel.
-
Heating: Gently heat the mixture to reflux for a specified period. The color of the solution should change from orange to green, indicating the oxidation of ethanol.
-
Work-up: After the reaction is complete, cool the mixture. The ethanoic acid can be separated by distillation.
-
Waste Disposal: All waste generated from this experiment is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Visualizations
This compound Handling Workflow
References
- 1. chemijournal.com [chemijournal.com]
- 2. Oxidation of ethanol | Class experiment | RSC Education [edu.rsc.org]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. metallographic.com [metallographic.com]
- 8. ecacs.ca [ecacs.ca]
- 9. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cesium Dichromate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of cesium dichromate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: this compound is typically synthesized by reacting a soluble dichromate salt, such as potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇), with a cesium salt like cesium chloride (CsCl). The lower solubility of this compound in water compared to potassium or sodium dichromate allows it to precipitate from the solution.[1] Another approach involves the initial synthesis of a dichromate solution from chromium metal or chromic oxide.[1][2][3]
Q2: What is the role of pH in the synthesis of this compound?
A2: pH is a critical factor that governs the equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in an aqueous solution. An acidic environment (low pH) favors the formation of the orange-red dichromate ion, which is the target for this synthesis. In contrast, a basic or alkaline environment (high pH) will shift the equilibrium towards the yellow chromate ion.[1][2][4] Therefore, acidification of the chromate solution, often with hydrochloric acid or acetic acid, is a crucial step to ensure the formation of the dichromate species before precipitating it with a cesium salt.[1][2]
Q3: Why is temperature control important during crystallization?
A3: Temperature control is crucial for managing the solubility of the dichromate salts and ensuring high-quality crystal formation. The solubility of dichromates, like potassium dichromate, is dependent on temperature.[5] If a solution is cooled too quickly or the temperature drops unexpectedly, it can lead to premature crystallization, potentially trapping impurities and resulting in a lower quality product.[5] In some related chromium compound syntheses, exceeding a certain temperature (e.g., 40-50°C) can lead to the formation of undesirable side products.[6]
Q4: What are the primary safety concerns when working with this compound?
A4: this compound, like other hexavalent chromium (Cr(VI)) compounds, is highly toxic and carcinogenic.[1][7] It is a potent oxidizing agent and can cause skin burns and sensitization.[7][8] Inhalation can lead to respiratory tract irritation and pulmonary sensitization.[7] All handling of this compound and its precursors should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All waste containing chromium must be disposed of according to institutional and environmental regulations, typically by reduction to the less toxic chromium(III) state before disposal.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound Precipitate
| Question | Possible Cause | Solution |
| Why am I not getting any precipitate after adding the cesium salt? | Incorrect pH: The solution may be too basic, favoring the more soluble chromate ions instead of dichromate ions.[4] | Check the pH of your solution. It should be acidic. Add a suitable acid (e.g., HCl, H₂SO₄, or acetic acid) dropwise until the solution turns a deep orange-red, indicating the formation of dichromate ions, before adding the cesium salt.[1][2] |
| Solution is too dilute: The concentration of dichromate or cesium ions may be below the saturation point for this compound. | Reduce the volume of the solution by careful heating to increase the concentration of the reactants before adding the cesium salt. Be mindful of the temperature to avoid unwanted side reactions. | |
| Temperature is too high: The solubility of this compound increases with temperature. If the solution is too warm, the product may not precipitate. | Cool the solution in an ice bath after adding the cesium salt to decrease the solubility of this compound and promote precipitation.[1] |
Issue 2: Poor Crystal Quality or Unexpected Product Color
| Question | Possible Cause | Solution |
| My final product is a fine powder, not crystalline. | Rapid precipitation: The precipitate formed too quickly, not allowing for proper crystal growth. | Cool the solution slowly after adding the cesium salt. Avoid agitating the solution vigorously during the initial stages of precipitation. |
| The crystals have rough surfaces. | Suboptimal crystallization conditions: The absence of certain reagents can affect crystal facet formation. | For growing larger, higher-quality crystals, some protocols for related compounds suggest the addition of a small amount of sulfuric acid to the solution to promote the growth of smooth, shiny facets.[9] |
| The solution turned green and no orange crystals formed. | Reduction of Chromium(VI): The dichromate (Cr(VI)) may have been reduced to chromium(III), which typically forms green solutions. This can happen if the temperature is too high in the presence of a reducing agent (e.g., an alcohol used as a solvent).[6] | Maintain strict temperature control, especially during heating steps. Ensure that no unintended reducing agents are present in the reaction mixture. |
Quantitative Data and Reaction Parameters
The following table summarizes key parameters for a two-stage synthesis approach where potassium dichromate is first synthesized from chromic oxide and then used to precipitate this compound.
| Parameter | Value / Condition | Source |
| Reactants for Potassium Chromate | Chromic Oxide (Cr₂O₃), Potassium Hydroxide (KOH), Potassium Nitrate (KNO₃) | [2][3] |
| Reactant Ratio (Example) | 5g Cr₂O₃ : ~10.5g KOH : 5g KNO₃ | [2] |
| Reaction Type | High-temperature redox reaction | [2][3] |
| Conversion to Dichromate | Acidification of potassium chromate solution (e.g., with acetic acid) | [2] |
| Precipitation of this compound | Addition of Cesium Chloride (CsCl) to the potassium dichromate solution | [1] |
| Solubility of K₂Cr₂O₇ in water | ~12.3 g / 100 mL at 20°C | [5] |
| Solubility of Cs₂Cr₂O₇ in water | Less soluble than K₂Cr₂O₇ | [1] |
| Molecular Weight of Cs₂Cr₂O₇ | 481.8 g/mol | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Potassium Dichromate
This protocol assumes commercially available potassium dichromate is used as the starting material.
-
Prepare Potassium Dichromate Solution: Dissolve potassium dichromate (K₂Cr₂O₇) in a minimum amount of deionized water, heating gently to ensure complete dissolution. Prepare a saturated or near-saturated solution for best results.[5]
-
Prepare Cesium Chloride Solution: In a separate beaker, prepare a concentrated solution of cesium chloride (CsCl) in deionized water.
-
Precipitation: Slowly add the cesium chloride solution to the potassium dichromate solution while stirring. An orange-red precipitate of this compound should form.[1]
-
Crystallization: To maximize the yield, cool the mixture in an ice bath for 30-60 minutes.[1]
-
Isolation and Washing: Filter the resulting precipitate using vacuum filtration. Wash the collected crystals with a small amount of ice-cold deionized water to remove residual potassium chloride, followed by a wash with acetone to aid in drying.[1]
-
Drying: Dry the final product in a desiccator or a low-temperature oven.
Protocol 2: Two-Stage Synthesis from Chromic Oxide
This protocol outlines the synthesis starting from chromic oxide to form a potassium dichromate solution, which is then used as in Protocol 1.
-
Stage 1: Synthesis of Potassium Chromate
-
In a metal bowl or crucible, melt potassium hydroxide (KOH).[2]
-
Add chromic oxide (Cr₂O₃) to the molten KOH and mix thoroughly.[2]
-
Add potassium nitrate (KNO₃) as an oxidizing agent and continue to heat the mixture for approximately 20 minutes until a yellow paste forms. This indicates the oxidation of Cr(III) to Cr(VI).[2][3]
-
Allow the mixture to cool, then dissolve it in deionized water to form a yellow solution of potassium chromate.[2]
-
Filter the solution to remove any unreacted starting material or impurities.[2]
-
-
Stage 2: Conversion to Dichromate and Precipitation of this compound
-
Acidify the filtered potassium chromate solution with an acid like glacial acetic acid or hydrochloric acid. The solution will turn from yellow to a deep orange color, indicating the conversion of chromate to dichromate.[2]
-
Proceed with steps 2-6 from Protocol 1 to precipitate, isolate, and dry the this compound.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sciencemadness Discussion Board - Synthesis of Potassium chromate and dichromate from Chromic oxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Potassium Dichromate christals | Photrio.com Photography Forums [photrio.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Caesium dichromate | Cr2Cs2O7 | CID 3084158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. reddit.com [reddit.com]
- 10. cymitquimica.com [cymitquimica.com]
Troubleshooting low yield in cesium dichromate precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in cesium dichromate precipitation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for a low yield of this compound precipitate?
A low yield can be attributed to several factors, including:
-
Incomplete Precipitation: The solubility of this compound is temperature-dependent. Insufficient cooling of the solution will result in a significant amount of the product remaining dissolved.
-
Incorrect pH: The equilibrium between dichromate (Cr₂O₇²⁻) and chromate (CrO₄²⁻) ions is pH-sensitive. A pH that is too high will favor the more soluble chromate form, reducing the precipitation of this compound.
-
Inaccurate Reagent Concentrations: Incorrect stoichiometry, particularly an insufficient amount of the cesium salt, will directly limit the amount of precipitate formed.
-
Presence of Impurities: Contamination with other ions, especially other alkali metals like potassium or sodium, can interfere with the crystallization process and affect the final yield.
-
Suboptimal Cooling Rate: A cooling rate that is too rapid can lead to the formation of small, fine crystals that are difficult to filter and may be lost during washing.
Q2: How does temperature affect the solubility and yield of this compound?
The solubility of this compound in water increases significantly with temperature. Therefore, to maximize the yield, it is crucial to cool the reaction mixture to a low temperature (e.g., 0-4 °C) to minimize the amount of product that remains in the solution.
Q3: What is the ideal pH for this compound precipitation?
An acidic pH is necessary to ensure that the chromium is predominantly in the dichromate form (Cr₂O₇²⁻). In basic or neutral solutions, the equilibrium shifts towards the chromate ion (CrO₄²⁻), which forms more soluble salts with cesium, thus reducing the yield of this compound.
Q4: Can I use a different cesium salt for the precipitation?
While cesium chloride is commonly used, other soluble cesium salts can also be employed. However, it is important to consider the potential for the anion of the cesium salt to interfere with the reaction or introduce impurities.
Q5: My precipitate appears very fine and is difficult to filter. What could be the cause?
The formation of very fine crystals is often a result of a rapid cooling rate. A slower, more controlled cooling process allows for the growth of larger, more easily filterable crystals.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in this compound precipitation.
Problem 1: Significantly Lower Than Expected Yield
| Potential Cause | Recommended Action |
| Incomplete Cooling | Ensure the reaction mixture is thoroughly cooled in an ice bath or refrigerator to the recommended temperature (typically 0-4 °C) for a sufficient amount of time to allow for complete precipitation. |
| Incorrect pH | Before adding the cesium salt, verify that the pH of the dichromate solution is acidic. If necessary, adjust the pH by adding a suitable acid (e.g., hydrochloric acid). |
| Inaccurate Reagent Measurement | Double-check all calculations and measurements for the starting materials to ensure the correct stoichiometric ratios are being used. |
| Supersaturated Solution | If the solution is supersaturated and precipitation has not initiated, try seeding the solution with a small crystal of this compound or gently scratching the inside of the glassware with a glass rod to induce crystallization. |
Problem 2: Precipitate is Contaminated
| Potential Cause | Recommended Action |
| Co-precipitation of Other Salts | If the starting dichromate solution contains other alkali metals (e.g., potassium from potassium dichromate), these can co-precipitate. Consider using a purification method such as fractional crystallization to separate the desired this compound. |
| Inadequate Washing | Ensure the filtered precipitate is washed thoroughly with a minimal amount of ice-cold deionized water to remove any soluble impurities without dissolving a significant amount of the product. |
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 g of water) |
| 0 | 0.09 |
| 25 | 3.6 |
| 40 | 8.03 |
| 60 | 22.6 |
Data sourced from publicly available chemical databases.
Experimental Protocols
Key Experiment: Precipitation of this compound
This protocol outlines a general procedure for the precipitation of this compound from an aqueous solution.
Materials:
-
Potassium Dichromate (K₂Cr₂O₇)
-
Cesium Chloride (CsCl)
-
Deionized Water
-
Hydrochloric Acid (HCl, for pH adjustment if necessary)
-
Ice Bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
Procedure:
-
Prepare the Dichromate Solution: Dissolve a known quantity of potassium dichromate in a minimal amount of hot deionized water to create a saturated or near-saturated solution.
-
Adjust pH (if necessary): Once dissolved, allow the solution to cool slightly. Check the pH and, if it is not acidic, add a few drops of hydrochloric acid until the solution is acidic. The solution should have a distinct orange color, characteristic of the dichromate ion.
-
Prepare the Cesium Solution: In a separate beaker, dissolve a stoichiometric equivalent of cesium chloride in a small amount of deionized water.
-
Precipitation: Slowly add the cesium chloride solution to the potassium dichromate solution while stirring continuously. A precipitate of this compound should begin to form.
-
Cooling: Place the reaction mixture in an ice bath and allow it to cool to 0-4 °C for at least 30-60 minutes to ensure maximum precipitation.
-
Filtration: Set up a filtration apparatus and wet the filter paper with ice-cold deionized water. Filter the cold suspension to collect the this compound crystals.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any soluble impurities.
-
Drying: Carefully transfer the purified crystals to a watch glass or drying dish and allow them to air dry or dry in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound precipitation yield.
Technical Support Center: Cesium Dichromate Crystal Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cesium dichromate crystals. The following information is designed to help prevent and resolve contamination issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination when growing this compound crystals?
A1: Contamination in this compound crystals typically originates from three primary sources:
-
Precursor Impurities: The purity of the starting materials, chromium (Cr) and cesium chloride (CsCl), is critical. Commercially available reagents can contain trace amounts of other metals and non-metallic impurities.
-
Solvent and Environment: The solvent used for crystal growth (typically water) must be of high purity (e.g., deionized or distilled). Airborne dust, organic vapors, and microorganisms from the laboratory environment can also be incorporated into the crystal lattice.
-
Handling and Equipment: Improperly cleaned glassware, stir bars, and filtration apparatus can introduce a variety of contaminants. Cross-contamination from other experiments is also a significant risk.
Q2: How can I identify the type of contamination in my this compound crystals?
A2: Identifying the specific contaminant often requires analytical techniques. Visual inspection may reveal discoloration (e.g., a greenish tint could suggest the presence of chromium(III) ions instead of the desired chromium(VI) in the dichromate). However, for a definitive identification and quantification of impurities, the following methods are recommended:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting and quantifying trace metal impurities.[1][2][3][4][5]
-
UV-Visible Spectroscopy: Pure this compound solutions have a characteristic absorption spectrum. Deviations from this spectrum can indicate the presence of impurities. This method is particularly useful for routine purity checks.[6][7][8][9][10]
-
X-ray Diffraction (XRD): XRD can identify foreign crystalline phases within your this compound crystals. It can also reveal lattice distortions caused by the incorporation of impurities.[11][12][13][14]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can detect volatile impurities and changes in the melting point or decomposition temperature, which can be indicative of impurities.[15][16]
Q3: My this compound crystals are exhibiting poor optical quality (e.g., cloudiness, inclusions). What is the likely cause and how can I fix it?
A3: Poor optical quality is often a result of included impurities or solvent.
-
Likely Cause:
-
Insoluble Impurities: Dust or other particulate matter from the environment or impure precursors.
-
Solvent Inclusions: Rapid crystal growth can trap pockets of the solvent within the crystal lattice.
-
Precipitation of Minor Components: Trace impurities that are insoluble in the crystallization solvent can co-precipitate with the this compound.
-
-
Troubleshooting:
-
Filter the Crystallization Solution: Before allowing the solution to cool and crystallize, perform a hot filtration to remove any insoluble particles.
-
Slow Cooling: Allow the crystallization solution to cool slowly and undisturbed. This promotes the formation of larger, higher-quality crystals and reduces the likelihood of solvent trapping.
-
Recrystallization: Dissolving the impure crystals in a minimal amount of hot, high-purity solvent and allowing them to recrystallize is a powerful purification technique.
-
Q4: Can I use tap water to prepare my this compound solutions for crystal growth?
A4: It is strongly advised against using tap water. Tap water contains various dissolved minerals (e.g., calcium, magnesium, and iron salts) and other impurities that can be incorporated into the crystal lattice, leading to defects and reduced purity. Always use high-purity water, such as deionized or distilled water, for all experimental procedures involving this compound crystal growth.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Discolored Crystals (e.g., greenish, brownish) | Presence of transition metal impurities (e.g., Fe³⁺, Cr³⁺). | 1. Use higher purity grades of chromium and cesium chloride precursors. 2. Perform a recrystallization of the this compound product. 3. Analyze the precursor materials for trace metal content using ICP-MS. |
| Formation of a Fine Powder Instead of Crystals | 1. Solution was cooled too rapidly. 2. Solution was disturbed during cooling. 3. High level of impurities inhibiting crystal growth. | 1. Ensure a slow and controlled cooling rate. 2. Isolate the crystallizing solution from vibrations. 3. Purify the starting materials or the this compound product through recrystallization. |
| Low Yield of Crystals | 1. Incomplete dissolution of the starting material. 2. Too much solvent was used. 3. The solution was not cooled to a low enough temperature. | 1. Ensure the solute is fully dissolved in the hot solvent. 2. Use the minimum amount of hot solvent required for complete dissolution. 3. After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation. |
| Crystals are Small and Needle-like | Rapid crystallization due to supersaturation being too high. | 1. Decrease the initial concentration of the solute. 2. Slow down the cooling rate. 3. Consider using a seeding crystal to promote the growth of larger, well-formed crystals. |
Quantitative Data on Potential Impurities
The following table summarizes common impurities found in the precursor materials for this compound synthesis. The exact concentrations can vary between suppliers and grades.
| Precursor Material | Potential Impurities | Typical Concentration Range in Analytical Grade Reagents |
| Chromium (Cr) Metal | Silicon (Si), Carbon (C), Phosphorus (P), Sulfur (S), Iron (Fe), Aluminum (Al) | Traces to several hundred ppm |
| Cesium Chloride (CsCl) | Barium (Ba), Potassium (K), Rubidium (Rb), Sodium (Na), Iron (Fe), Aluminum (Al), Calcium (Ca), Magnesium (Mg) | ≤ 1 to ≤ 5 ppm for high-purity grades |
Experimental Protocols
Protocol 1: Recrystallization for Purification of this compound
This protocol describes a general method for purifying this compound crystals containing soluble impurities.
-
Dissolution: In a clean Erlenmeyer flask, add the impure this compound crystals. Heat a sufficient volume of high-purity deionized water to boiling in a separate beaker. Add the minimum amount of hot deionized water to the flask containing the crystals to just completely dissolve them with gentle swirling.
-
Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely in a desiccator or a low-temperature oven.
Protocol 2: Purity Assessment by UV-Visible Spectroscopy
This protocol provides a method for a quick assessment of the purity of a this compound solution.
-
Standard Preparation: Prepare a stock solution of high-purity this compound of a known concentration in 0.001 M perchloric acid. From this stock, prepare a series of calibration standards of decreasing concentration.
-
Sample Preparation: Prepare a solution of the this compound crystals to be tested in 0.001 M perchloric acid at a concentration that falls within the range of the calibration standards.
-
Spectrophotometer Setup: Set the UV-Visible spectrophotometer to scan a relevant wavelength range (e.g., 220-400 nm). Use 0.001 M perchloric acid as the blank.
-
Measurement: Measure the absorbance of the calibration standards and the sample solution at the absorbance maxima (approximately 257 nm and 350 nm) and minima (approximately 235 nm and 313 nm).
-
Analysis: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample solution from the calibration curve. Compare the full spectrum of the sample to the standard to identify any anomalous peaks that may indicate impurities.
Visualizations
Caption: Experimental workflow for preventing contamination in this compound crystal growth.
Caption: Troubleshooting logic for contamination issues in this compound crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Quantitative Approach for the Determination of Elemental Impurities in Zinc Orotate Dihydrate Drug Substance by ICP-MS Method | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lcms.cz [lcms.cz]
- 7. Acidic Potassium Dichromate Solutions as Ultraviolet Absorbance Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 12. mdpi.com [mdpi.com]
- 13. Identification of crystalline materials with X-Ray Diffraction [forcetechnology.com]
- 14. imf.ucmerced.edu [imf.ucmerced.edu]
- 15. tainstruments.com [tainstruments.com]
- 16. azom.com [azom.com]
Cesium Dichromate Aqueous Solutions: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of cesium dichromate (Cs₂Cr₂O₇).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation, storage, and use of this compound solutions.
Issue 1: Solution color is yellow instead of the expected orange.
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Question: I dissolved this compound in water, and the solution is yellow, not orange. Is it contaminated?
-
Answer: Not necessarily. The color of a dichromate solution is highly dependent on the pH. In acidic to neutral solutions, the orange dichromate ion (Cr₂O₇²⁻) is the predominant species. In alkaline (basic) solutions, it converts to the yellow chromate ion (CrO₄²⁻). Your water might be slightly alkaline, or the container may have had residual basic compounds.
Troubleshooting Steps:
-
Check the pH: Use a pH meter or pH paper to check the solution's pH.
-
Adjust the pH: If the pH is above 7, carefully add a dilute acid (e.g., 0.1 M sulfuric acid) dropwise until the solution turns orange. This indicates the equilibrium has shifted back to the dichromate ion.[1]
-
Issue 2: Unexpected precipitate has formed in the solution.
-
Question: My this compound solution has formed a precipitate upon standing. What could be the cause?
-
Answer: Precipitation can occur for a few reasons:
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pH Shift: As mentioned above, a shift to alkaline pH can lead to the formation of less soluble chromate salts, especially if other cations are present.
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Contamination: Introduction of certain metal ions (e.g., silver, barium, lead) can lead to the precipitation of their highly insoluble dichromate or chromate salts.[2][3]
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Concentration and Temperature: If a saturated solution was prepared at an elevated temperature, cooling can cause the this compound to crystallize out of the solution. This compound is less soluble in water than the more common potassium dichromate.[4]
Troubleshooting Steps:
-
Verify pH: Check the pH and adjust if necessary.
-
Review Procedure: Ensure no contaminating ions were introduced during preparation.
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Check Solubility: If the solution was prepared warm, gently warm it to see if the precipitate redissolves. If it does, the solution was likely supersaturated at room temperature.
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Issue 3: The solution's oxidizing power seems to have decreased over time.
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Question: My standard this compound solution is not giving the expected results in titrations, suggesting a loss of oxidizing power. What could be the reason?
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Answer: While dichromate solutions are generally stable, a loss of oxidizing power can occur under certain conditions:
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Contamination with Reducing Agents: Accidental introduction of reducing agents (e.g., dust, organic compounds, certain metals) will reduce the Cr(VI) to Cr(III), which is green and has no oxidizing capacity in this context.[5]
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Exposure to Light (Photodecomposition): Prolonged exposure to strong UV light can potentially induce the reduction of dichromate ions, although this is less common under typical laboratory storage conditions.
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Evaporation: If the solution container is not tightly sealed, evaporation of the solvent (water) will increase the concentration of the dichromate, leading to inaccurate results.
Troubleshooting Steps:
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Visual Inspection: Look for a color change from orange towards green, which would indicate reduction to Cr(III).
-
Storage Conditions: Ensure the solution is stored in a well-sealed, clean container, away from direct sunlight and sources of chemical vapors.
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Restandardization: If in doubt, the concentration of the solution should be re-determined by titration against a reliable primary standard.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental stability issue with this compound in aqueous solutions? A1: The primary "instability" is the chemical equilibrium between the dichromate (Cr₂O₇²⁻) and chromate (CrO₄²⁻) ions, which is pH-dependent.[1] In acidic solutions, the orange dichromate ion is favored. In alkaline solutions, the equilibrium shifts to the yellow chromate ion. This is a reversible process and not a decomposition.
Q2: How does temperature affect the stability of this compound solutions? A2: While the chromate-dichromate equilibrium is also temperature-dependent, a more significant effect of temperature is on the solubility.[1] Heating aqueous solutions of dichromates can lead to decomposition, though this typically occurs at higher temperatures.[1][6] For standard solutions, it is best to maintain a constant temperature to avoid changes in volume and concentration.
Q3: Are this compound solutions sensitive to light? A3: Dichromate solutions are generally considered stable towards light under normal laboratory conditions. However, prolonged exposure to high-intensity UV light may cause some photodecomposition. It is good practice to store solutions in amber glass bottles or in a dark cupboard to minimize any potential light-induced reactions.
Q4: How should I store an aqueous solution of this compound to ensure its stability? A4: To ensure the long-term stability of a this compound solution, it should be stored in a tightly sealed container to prevent evaporation and contamination. The container should be made of an inert material such as borosilicate glass or polyethylene. Store the solution in a cool, dark place away from reducing agents and organic materials.[6]
Q5: My solution has turned a greenish color. What does this mean? A5: A green color is indicative of the presence of chromium(III) ions (Cr³⁺). This means the dichromate (Cr⁶⁺) has been reduced. This can happen if the solution has been contaminated with a reducing agent. The solution has lost its oxidizing properties and should be disposed of according to hazardous waste guidelines.[5]
Data Presentation
Table 1: Influence of pH on Chromate/Dichromate Equilibrium
| pH Range | Predominant Ion | Solution Color | Chemical Equation |
| < 6 | Dichromate (Cr₂O₇²⁻) | Orange | 2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l) |
| > 8 | Chromate (CrO₄²⁻) | Yellow | Cr₂O₇²⁻(aq) + 2OH⁻(aq) ⇌ 2CrO₄²⁻(aq) + H₂O(l) |
Table 2: Solubility of Alkali Metal Dichromates in Water
| Compound | Solubility at 20°C ( g/100 mL) |
| Sodium Dichromate (Na₂Cr₂O₇·2H₂O) | ~109 |
| Potassium Dichromate (K₂Cr₂O₇) | 13[1] |
| This compound (Cs₂Cr₂O₇) | Less soluble than potassium dichromate[4] |
Experimental Protocols
Protocol 1: Preparation of a Standard 0.1 N this compound Solution
Objective: To prepare a 0.1 N (0.0167 M) aqueous solution of this compound.
Materials:
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This compound (Cs₂Cr₂O₇), analytical grade
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Deionized or distilled water
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1000 mL volumetric flask
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Analytical balance
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Weighing paper
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Funnel
Procedure:
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Calculate the required mass of Cs₂Cr₂O₇. The equivalent weight of Cs₂Cr₂O₇ in redox reactions where Cr⁶⁺ is reduced to Cr³⁺ (a 6-electron change per molecule) is the molar mass divided by 6. Molar mass of Cs₂Cr₂O₇ ≈ 481.8 g/mol . Equivalent weight ≈ 481.8 / 6 = 80.3 g/eq. For a 0.1 N solution, 8.03 g are needed per liter.
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Accurately weigh approximately 8.03 g of dry this compound on an analytical balance.
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Carefully transfer the weighed solid into the 1000 mL volumetric flask using a funnel.
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Add approximately 500 mL of deionized water to the flask.
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Swirl the flask gently to dissolve the solid completely. A magnetic stirrer can be used for this purpose.
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Once the solid is fully dissolved, add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
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Stopper the flask and invert it several times to ensure the solution is homogeneous.
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Transfer the solution to a clean, properly labeled storage bottle.
Protocol 2: Spectrophotometric Verification of Chromate-Dichromate Equilibrium Shift
Objective: To demonstrate the effect of pH on the chromate-dichromate equilibrium using a UV-Vis spectrophotometer.
Materials:
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0.001 M this compound solution
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0.1 M Sulfuric acid (H₂SO₄)
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0.1 M Sodium hydroxide (NaOH)
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UV-Vis spectrophotometer
-
Quartz cuvettes
-
Pipettes
Procedure:
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Prepare three samples in separate cuvettes:
-
Sample 1 (Acidic): 3 mL of 0.001 M Cs₂Cr₂O₇ solution + 100 µL of 0.1 M H₂SO₄.
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Sample 2 (Neutral): 3 mL of 0.001 M Cs₂Cr₂O₇ solution.
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Sample 3 (Alkaline): 3 mL of 0.001 M Cs₂Cr₂O₇ solution + 100 µL of 0.1 M NaOH.
-
-
Record the UV-Vis absorption spectrum for each sample from 300 nm to 500 nm.
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Observe the changes in the absorption maxima. The dichromate solution (acidic) will show characteristic peaks around 350 nm and 450 nm. The chromate solution (alkaline) will have a strong absorbance maximum around 372 nm.
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Compare the spectra to visually confirm the shift in equilibrium based on the pH of the solution.
Visualizations
Caption: pH-dependent equilibrium between chromate and dichromate ions.
References
Managing hygroscopic properties of cesium dichromate during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic properties of cesium dichromate during experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: this compound is described as hygroscopic, which means it has a tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to issues such as clumping, changes in weight, and potential alterations of its chemical properties, which can negatively impact experimental accuracy and reproducibility.[1]
Q2: How should I store this compound to minimize moisture absorption?
A2: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1] For enhanced protection, especially in humid environments, it is recommended to store the container within a desiccator containing a suitable drying agent. The storage area should be cool and dry.[1]
Q3: What are the primary safety concerns when working with this compound?
A3: this compound is a hazardous substance that presents several risks. It is a strong oxidizing agent and can cause or intensify fire if it comes into contact with combustible materials.[1] It is also toxic and carcinogenic.[1] Therefore, it is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood.[1]
Q4: Can I dry this compound if it has absorbed moisture?
A4: While gentle heating in an oven can be used to dry some hygroscopic compounds, this must be done with extreme caution for this compound due to its oxidizing nature and potential for decomposition. Overheating could lead to the release of hazardous fumes. It is advisable to consult the specific product's safety data sheet (SDS) for any recommendations on drying procedures. Preventing moisture absorption is the preferred strategy.
Q5: How does the hygroscopic nature of this compound affect weighing for an experiment?
A5: The absorption of atmospheric moisture can lead to significant errors in mass measurements. The longer the compound is exposed to air, the more water it will absorb, resulting in a continuously increasing weight reading on an analytical balance. This can make it challenging to obtain an accurate and stable measurement.
Troubleshooting Guides
Issue 1: Inaccurate or Unstable Weight Measurements
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Symptom: The weight of the this compound on the analytical balance is continuously increasing and does not stabilize.
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Cause: The compound is absorbing moisture from the air.
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Solution:
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Minimize Exposure Time: Have all necessary equipment and containers ready before opening the this compound stock bottle. Measure the required amount as quickly as possible.
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Use a Suitable Weighing Vessel: A weighing boat with a lid or a stoppered flask can help reduce air exposure during measurement.
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Work in a Controlled Environment: For highly sensitive experiments, perform weighing inside a glovebox with a controlled, low-humidity atmosphere (e.g., filled with nitrogen or argon).[2]
-
Weighing by Difference:
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Weigh a sealed container with a small amount of this compound.
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Quickly transfer the desired amount to your reaction vessel.
-
Immediately reseal the original container and weigh it again.
-
The difference in weight is the mass of the transferred this compound.
-
-
Issue 2: Clumping of this compound Powder
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Symptom: The free-flowing crystalline powder has formed clumps or aggregates.
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Cause: The powder has absorbed a significant amount of moisture.
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Solution:
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Mechanical Separation (with caution): Gently break up the clumps with a clean, dry spatula. This should be done quickly to minimize further moisture absorption. Be aware that this does not remove the absorbed water.
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Drying (with extreme caution): As mentioned in the FAQs, gentle drying in a vacuum oven at a low temperature may be possible, but the potential for decomposition must be considered. This should only be attempted if you have reliable information on the thermal stability of this compound.
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Consider Using a Fresh Stock: If the clumping is severe, it may be an indication of significant water absorption, which could compromise the purity of the reagent. Using a fresh, unopened container of this compound is the most reliable solution.
-
Issue 3: Inconsistent Results in Titrations or Standard Solutions
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Symptom: Titration endpoints are not sharp, or the concentration of prepared standard solutions is inconsistent between batches.
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Cause: The mass of the this compound used to prepare the solutions was inaccurate due to water absorption. Sodium hydroxide, another common laboratory chemical, is also hygroscopic and not suitable as a primary standard for this reason.[3]
-
Solution:
-
Prepare Solutions in a Controlled Atmosphere: If possible, prepare stock solutions inside a glovebox.
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Standardize Solutions: If a glovebox is not available, it is crucial to standardize the this compound solution after preparation. This involves titrating it against a stable, non-hygroscopic primary standard to determine its exact concentration.
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Prepare Fresh Solutions: Due to its reactivity and hygroscopicity, it is best to prepare this compound solutions fresh for each experiment.
-
Data Presentation
| Relative Humidity (RH) | General Effect on Hygroscopic Salts | Potential Impact on this compound Experiments |
| Low (<40% RH) | Minimal water absorption. The salt is likely to remain a free-flowing powder. | Ideal for handling and weighing. Reduced risk of measurement errors. |
| Moderate (40-60% RH) | Gradual water absorption. May lead to slight clumping over time with prolonged exposure. | Increased risk of weighing errors. Handling time should be minimized. |
| High (>60% RH) | Significant water absorption. The salt may become visibly damp, form hard clumps, and eventually deliquesce (dissolve in the absorbed water). | High probability of inaccurate measurements and inconsistent experimental results. Handling in ambient conditions is not recommended. |
Experimental Protocols
Protocol: Preparation of a Standard Solution of this compound (Nominal Concentration)
This protocol outlines the steps for preparing a this compound solution where the hygroscopic nature of the solid is a key consideration.
-
Preparation of the Weighing Environment:
-
Ideal Method (Glovebox):
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Ensure the glovebox has a dry, inert atmosphere (e.g., <1% relative humidity, nitrogen or argon).[2]
-
Transfer all necessary equipment (analytical balance, spatula, weighing paper/boat, volumetric flask, beaker, and solvent) into the glovebox antechamber.
-
Purge the antechamber according to the glovebox's standard operating procedure.
-
-
Standard Laboratory Method (Desiccator and Quick Weighing):
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Place a weighing boat and a clean, dry spatula in a desiccator for at least 30 minutes to ensure they are free of moisture.
-
Have a volumetric flask with a stopper and the appropriate solvent ready.
-
-
-
Weighing the this compound:
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Inside a Glovebox:
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Transfer the balance, weighing boat, and spatula into the main chamber of the glovebox.
-
Tare the balance with the weighing boat.
-
Quickly weigh the desired mass of this compound.
-
-
In a Standard Laboratory:
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Remove the weighing boat from the desiccator and quickly place it on the tared analytical balance.
-
Rapidly add the approximate amount of this compound to the weighing boat and record the mass as quickly as possible. Minimize the time the stock bottle is open.
-
-
-
Dissolving the this compound:
-
Carefully transfer the weighed this compound into the volumetric flask using a powder funnel.
-
Rinse the weighing boat and funnel with a small amount of the solvent (e.g., deionized water) to ensure all the solid is transferred into the flask.
-
Add solvent to the flask until it is about half full.
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Stopper the flask and swirl gently to dissolve the solid completely.
-
Once dissolved, add solvent to the calibration mark on the volumetric flask.
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Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Standardization of the Solution:
-
Due to the hygroscopic nature of this compound, the actual concentration of the prepared solution may differ from the nominal concentration. It is highly recommended to standardize the solution by titrating it against a suitable primary standard (e.g., a certified sodium oxalate or ferrous ammonium sulfate solution).
-
Mandatory Visualizations
References
Technical Support Center: Safe Disposal of Cesium Dichromate Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of cesium dichromate waste. The following information is intended to supplement, not replace, institutional safety protocols and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound (Cs₂Cr₂O₇) is a hazardous compound with multiple risks. It is a strong oxidizer and can cause fire or an explosion in contact with combustible materials.[1][2] It is also highly toxic, corrosive to skin and eyes, a known carcinogen, and can cause an allergic skin reaction.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3][4]
Q2: Can I dispose of this compound waste down the drain?
A2: No. Due to its high toxicity to aquatic organisms and the presence of the heavy metal chromium, this compound waste must never be disposed of down the drain.[3][5] It is classified as a hazardous waste and requires special disposal procedures.
Q3: What is the general principle for treating this compound waste in the laboratory?
A3: The primary goal of treating this compound waste is to reduce the highly toxic and carcinogenic hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)). This is typically achieved through a chemical reduction process. The resulting Cr(III) is then precipitated and disposed of as hazardous waste.
Q4: Do I need to worry about the cesium in the waste?
A4: Yes. While the immediate and primary concern is the reduction of Cr(VI), cesium compounds themselves can be hazardous. Chronic exposure to cesium compounds may cause hyper-irritability and have effects on the blood and neuromuscular systems.[5] Therefore, the final treated waste containing both chromium(III) and cesium must still be handled and disposed of as hazardous waste.
Q5: What are some common reducing agents for dichromate waste?
A5: Common reducing agents for dichromate waste in a laboratory setting include sodium bisulfite (NaHSO₃), sodium metabisulfite (Na₂S₂O₅), and ascorbic acid.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Solution remains orange/yellow after adding the reducing agent. | Insufficient reducing agent added. | Add more of the reducing agent in small portions until the solution turns a cloudy, grayish-green or blue-green, indicating the presence of Cr(III). |
| The reaction is slow. | Gently stir the solution. The reduction process can take some time to go to completion. | |
| A solid precipitate does not form after adjusting the pH. | Incorrect pH. | Ensure the pH is in the recommended range (typically 8-10) for the precipitation of chromium(III) hydroxide. Use a pH meter for accurate measurement and adjust with sodium hydroxide or sodium carbonate solution as needed. |
| Insufficient concentration of Cr(III). | If the initial dichromate solution was very dilute, the precipitate may be difficult to see. Allow the solution to stand for a longer period. | |
| The final solution has a strong, sharp odor. | Excess sulfur dioxide from bisulfite or metabisulfite reduction. | Perform the entire procedure in a certified chemical fume hood. Ensure adequate ventilation. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound.
| Parameter | Value | Reference |
| Molecular Formula | Cr₂Cs₂O₇ | [1] |
| Molecular Weight | 481.80 g/mol | [1] |
| OSHA Permissible Exposure Limit (PEL) (as Cr(VI)) | 0.005 mg/m³ | [2] |
| ACGIH Threshold Limit Value (TLV) (as Cr(VI)) | 0.0002 mg/m³ (inhalable particulate matter) | [2] |
| ACGIH Short-Term Exposure Limit (STEL) (as Cr(VI)) | 0.0005 mg/m³ (inhalable particulate matter) | [2] |
Experimental Protocol: Reduction and Precipitation of this compound Waste
This protocol details a method for treating this compound waste using sodium bisulfite. This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Materials:
-
This compound waste solution
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
Sulfuric acid (H₂SO₄), 1 M
-
Sodium hydroxide (NaOH) solution, 1 M, or sodium carbonate (Na₂CO₃) solution
-
pH paper or pH meter
-
Stir plate and stir bar
-
Beakers
-
Hazardous waste container, properly labeled
Procedure:
-
Acidification:
-
Place the beaker containing the this compound waste solution on a stir plate and begin stirring.
-
Slowly and carefully add 1 M sulfuric acid to acidify the solution to a pH of approximately 2-3. This is important for the reduction reaction to proceed efficiently.
-
-
Reduction of Cr(VI) to Cr(III):
-
While stirring, slowly add a 10% excess of solid sodium bisulfite or sodium metabisulfite to the acidified waste solution. The amount of reducing agent needed can be calculated based on the concentration of this compound. The balanced chemical equation is: Cs₂Cr₂O₇ + 3NaHSO₃ + 2H₂SO₄ → Cr₂(SO₄)₃ + 3NaHSO₄ + Cs₂SO₄ + 2H₂O
-
Continue stirring. The solution should change color from orange/yellow to a cloudy, grayish-green or blue-green, indicating the reduction of Cr(VI) to Cr(III). This may take several minutes.
-
-
Precipitation of Cr(III):
-
Once the color change is complete, slowly add 1 M sodium hydroxide solution or sodium carbonate solution while stirring to raise the pH to between 8 and 10.
-
A grayish-green or blue-green precipitate of chromium(III) hydroxide (Cr(OH)₃) will form.
-
-
Waste Collection and Disposal:
-
Allow the precipitate to settle.
-
Carefully decant the supernatant liquid into a separate hazardous waste container labeled for aqueous waste containing cesium.
-
Transfer the chromium(III) hydroxide sludge into a designated hazardous waste container for solid heavy metal waste.
-
Label all waste containers clearly with their contents.
-
Arrange for pickup and disposal of the hazardous waste through your institution's EHS department.
-
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Chemical transformation pathway for this compound waste treatment.
References
Technical Support Center: Synthesis and Purification of Cesium Dichromate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized cesium dichromate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
There are two primary methods for the synthesis of this compound:
-
Reaction of Cesium Chloride with Potassium Dichromate: This method relies on the lower solubility of this compound compared to potassium dichromate in water. When a concentrated solution of potassium dichromate is treated with cesium chloride, this compound precipitates out of the solution.
-
Reaction of Cesium Carbonate with Chromium Trioxide: This synthesis involves the direct reaction of cesium carbonate with chromium trioxide in an aqueous solution to form this compound.
Q2: What are the likely impurities in my synthesized this compound?
The potential impurities depend on the synthesis method used:
-
From Cesium Chloride and Potassium Dichromate: The most common impurity is unreacted potassium dichromate. Other possibilities include cesium chloride and potassium chloride.
-
From Cesium Carbonate and Chromium Trioxide: Impurities may include unreacted cesium carbonate or chromium trioxide.
General impurities for both methods can include dust and other environmental contaminants, as well as side products from reactions with any contaminants present in the starting materials.
Q3: My this compound crystals are very fine and difficult to filter. How can I improve crystal size?
Fine crystal formation is often a result of rapid precipitation. To obtain larger crystals, it is recommended to slow down the crystallization process. This can be achieved by:
-
Slower cooling: Allow the reaction mixture to cool to room temperature slowly before further cooling in an ice bath.
-
Gradual addition of precipitating agent: If using the cesium chloride and potassium dichromate method, add the cesium chloride solution slowly while stirring.
-
Recrystallization: Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly can yield larger, purer crystals.
Q4: The yield of my this compound synthesis is lower than expected. What are the possible reasons?
Low yield can be attributed to several factors:
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize the precipitation of this compound, given its temperature-dependent solubility.
-
Using too much solvent: During washing or recrystallization, using an excessive amount of solvent will lead to product loss as some this compound will remain dissolved.
-
Transfer losses: Be meticulous during the transfer of solids and solutions between vessels to minimize mechanical losses.
-
Side reactions: The presence of impurities in the starting materials could lead to side reactions that consume the reactants.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is contaminated with a white solid. | If using the cesium carbonate method, this is likely unreacted cesium carbonate. | Wash the this compound precipitate with a minimal amount of cold, deionized water. Cesium carbonate is more soluble in water than this compound. |
| The final product is a pale orange instead of a deep orange-red. | This may indicate the presence of cesium chromate (yellow) as an impurity. The chromate/dichromate equilibrium is pH-dependent. | Ensure the solution is sufficiently acidic during synthesis to favor the formation of the dichromate ion. A small amount of a suitable acid (e.g., acetic acid) can be added. |
| The product does not crystallize upon cooling. | The solution may not be sufficiently concentrated, or it could be supersaturated. | Try to induce crystallization by scratching the inside of the beaker with a glass rod or by adding a seed crystal of this compound. If that fails, gently heat the solution to evaporate some of the solvent and then cool again. |
| The filtrate after washing is still strongly colored. | This indicates that a significant amount of the product is being lost during the washing step. | Use ice-cold solvent (water or acetone) for washing, and use the minimum volume necessary to wet the solid. Perform washes quickly. |
Experimental Protocols
Synthesis of this compound from Cesium Chloride and Potassium Dichromate
Methodology:
-
Prepare a saturated solution of potassium dichromate (K₂Cr₂O₇) in deionized water at an elevated temperature (e.g., 70-80 °C).
-
Separately, prepare a concentrated solution of cesium chloride (CsCl) in deionized water.
-
Slowly add the cesium chloride solution to the hot potassium dichromate solution with continuous stirring.
-
An orange-red precipitate of this compound (Cs₂Cr₂O₇) will form due to its lower solubility.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for at least 30 minutes to maximize precipitation.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold deionized water to remove soluble impurities like potassium chloride.
-
Perform a final wash with a small amount of cold acetone to aid in drying.[1]
-
Dry the purified this compound crystals in a desiccator.
Purification by Recrystallization
Methodology:
-
Transfer the crude this compound to a beaker.
-
Add a minimal amount of deionized water, just enough to form a slurry.
-
Gently heat the mixture on a hotplate with continuous stirring until all the this compound has dissolved. Avoid boiling.
-
Once fully dissolved, remove the beaker from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, place the beaker in an ice bath for at least 30 minutes.
-
Filter the recrystallized this compound using a Buchner funnel.
-
Wash the crystals with a minimal amount of ice-cold deionized water, followed by a wash with cold acetone.
-
Dry the pure crystals in a desiccator.
Data Presentation
Table 1: Solubility of Potassium Dichromate in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 4.9 |
| 20 | 13 |
| 100 | 102 |
(Data sourced from publicly available information)[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for improving the purity of this compound.
References
Technical Support Center: Optimization of Cesium Adsorption Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cesium adsorption experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my cesium removal efficiency lower than expected?
There are several factors that could contribute to lower-than-expected cesium removal efficiency. Consider the following:
-
pH of the solution: The pH of the aqueous solution significantly influences the surface charge of the adsorbent and the speciation of cesium ions.[1][2] For many adsorbents, cesium adsorption is favored at neutral to mildly alkaline conditions.[3] At low pH, an excess of hydronium ions (H₃O⁺) can compete with Cs⁺ ions for active adsorption sites, reducing efficiency.[2][3]
-
Incorrect adsorbent dosage: The amount of adsorbent used is critical. An insufficient dosage may not provide enough active sites for the given cesium concentration. Conversely, an excessively high dosage can lead to particle agglomeration, which reduces the available surface area for adsorption.[4]
-
Suboptimal contact time: Adsorption is a time-dependent process. It's possible that the experiment has not been allowed to run long enough to reach equilibrium.[4] Initial rapid adsorption is often followed by a slower phase until equilibrium is achieved.[4]
-
Interference from competing ions: The presence of other cations in the solution, such as K⁺, Na⁺, Ca²⁺, and Mg²⁺, can compete with cesium ions for the same adsorption sites, thereby reducing the removal efficiency for cesium.[5][6]
-
Temperature fluctuations: Temperature can influence the adsorption process. For some materials, adsorption is an endothermic process, meaning higher temperatures can enhance uptake, while for others it is exothermic.[7][8]
2. How does the initial cesium concentration affect the adsorption capacity?
The initial concentration of cesium ions plays a significant role in the adsorption process. Generally, as the initial cesium concentration increases, the amount of cesium adsorbed per unit mass of the adsorbent (adsorption capacity) also increases until the active sites on the adsorbent become saturated.[4][9] However, the percentage of cesium removed may decrease at higher initial concentrations because the available adsorption sites become limited.[4]
3. What is the effect of temperature on cesium adsorption?
The effect of temperature on cesium adsorption depends on the nature of the adsorbent and the adsorption process.
-
Endothermic Process: If the adsorption is endothermic, an increase in temperature will favor the adsorption process, leading to a higher adsorption capacity.[7] This is because the process requires energy input to proceed.
-
Exothermic Process: If the adsorption is exothermic, an increase in temperature will hinder the adsorption process, resulting in a lower adsorption capacity.[10] This is because the process releases heat, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium in the reverse direction.
It is crucial to conduct thermodynamic studies by varying the temperature to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) and understand the nature of the adsorption process.[7][11]
4. My results are not reproducible. What could be the cause?
Lack of reproducibility can stem from several sources:
-
Inconsistent experimental conditions: Ensure that all parameters, including pH, temperature, adsorbent dosage, initial cesium concentration, and agitation speed, are kept constant across all experiments.
-
Heterogeneity of the adsorbent: The adsorbent material itself might not be uniform. Ensure proper mixing and sampling of the adsorbent.
-
Inaccurate measurements: Double-check the calibration of all instruments, such as pH meters and analytical equipment used for measuring cesium concentration.
-
Changes in the stock solution: The concentration of the cesium stock solution may change over time due to evaporation or other factors. It is good practice to prepare fresh solutions or verify the concentration of the stock solution periodically.
Experimental Protocols
Batch Adsorption Experiment Protocol
This protocol is designed to determine the equilibrium adsorption capacity of an adsorbent for cesium.
-
Preparation of Solutions: Prepare a stock solution of cesium of a known concentration. From this, prepare a series of solutions with varying initial cesium concentrations.[12]
-
Adsorbent Dosage: Accurately weigh a fixed amount of the adsorbent and add it to a set of flasks.[4]
-
Adsorption Process: Add a fixed volume of the cesium solutions with different initial concentrations to each flask.
-
Equilibration: Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined amount of time to ensure equilibrium is reached.[4]
-
Separation: After equilibration, separate the adsorbent from the solution by filtration or centrifugation.[4]
-
Analysis: Determine the final concentration of cesium in the filtrate/supernatant using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13]
-
Calculation: Calculate the amount of cesium adsorbed per unit mass of the adsorbent (qₑ) using the following equation:
qₑ = (C₀ - Cₑ) * V / m
where:
-
qₑ is the equilibrium adsorption capacity (mg/g)
-
C₀ is the initial cesium concentration (mg/L)
-
Cₑ is the equilibrium cesium concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
Kinetic Study Protocol
This protocol is used to determine the rate of cesium adsorption.
-
Preparation: Prepare a cesium solution of a known initial concentration.
-
Adsorption: Add a fixed amount of adsorbent to a known volume of the cesium solution in a flask and place it on a shaker at a constant temperature and agitation speed.[12]
-
Sampling: At different time intervals (e.g., 5, 10, 30, 60, 120 minutes), withdraw a small aliquot of the solution.[4]
-
Separation and Analysis: Immediately separate the adsorbent from the collected sample and analyze the cesium concentration.
-
Modeling: Plot the amount of cesium adsorbed per unit mass of adsorbent at time t (qₜ) versus time. The data can then be fitted to various kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the adsorption rate constants.[14][15]
Data Presentation
Table 1: Effect of Adsorbent Dosage on Cesium Removal Efficiency
| Adsorbent Dosage (g) | Cesium Removal Efficiency (%) | Reference |
| 0.5 | 56.1 | [4] |
| 1.0 | 72.1 | [4] |
| 2.5 | 78.8 | [4] |
| 5.0 | 82.1 | [4] |
Table 2: Effect of Initial Cesium Concentration on Removal Efficiency
| Initial Cs⁺ Concentration (mg/L) | Cesium Removal Efficiency (%) | Reference |
| 10 | 81 | [4] |
| 100 | 60 | [4] |
Table 3: Comparison of Adsorption Isotherm Models for Cesium Adsorption
| Isotherm Model | Key Characteristics | Applicability |
| Langmuir | Monolayer adsorption on a homogeneous surface with a finite number of identical sites.[16][17] | Often provides a good fit for cesium adsorption, indicating a monolayer adsorption process.[14][16] |
| Freundlich | Multilayer adsorption on a heterogeneous surface with non-uniform distribution of adsorption heat.[10] | Can describe cesium adsorption on heterogeneous materials. |
| Dubinin-Radushkevich (D-R) | Adsorption mechanism based on the pore-filling mechanism.[14] | Used to determine the mean free energy of adsorption and differentiate between physical and chemical adsorption.[14] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study for adsorptive removal of radioactive Cs+, Sr2+ and Co2+ ions from aqueous solution by acid-activated white clay [eeer.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Effective retention of cesium ions from aqueous environment using morphologically modified kaolinite nanostructures: experimental and theoretical stud ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08490F [pubs.rsc.org]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Batch and fixed-bed column studies for selective removal of cesium ions by compressible Prussian blue/polyurethane sponge - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07665K [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. Kinetic and isothermal adsorption properties of strontium and cesium ions by zeolitic materials synthesized from Jeju volcanic rocks [eeer.org]
- 15. Adsorption Kinetic Models and Their Applications: A Critical Review - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 16. Equilibrium, kinetic and thermodynamic study of cesium adsorption onto nanocrystalline mordenite from high-salt solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrostatic interactions and physisorption: mechanisms of passive cesium adsorption on Prussian blue - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04317C [pubs.rsc.org]
Fire safety protocols for cesium dichromate as an oxidizer
This technical support center provides essential guidance on the fire safety protocols for using cesium dichromate as an oxidizer in research and development settings. The following information is intended for trained professionals and should be used in conjunction with your institution's established safety protocols and the material's Safety Data Sheet (SDS).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, focusing on fire prevention and response.
| Issue | Potential Cause | Troubleshooting/Prevention |
| Unexpected temperature increase during reaction. | Exothermic reaction with a reactive substrate (e.g., organic solvent, reducing agent). | - Pre-experiment: Thoroughly review the reactivity of all reagents. Conduct a small-scale pilot experiment to assess the reaction's exothermicity.- During experiment: Use an ice bath to control the reaction temperature. Add the this compound portion-wise to the reaction mixture to manage the rate of heat generation. Ensure continuous stirring to dissipate heat evenly. |
| Sparks or ignition upon contact with other materials. | This compound is a strong oxidizer and can ignite combustible materials on contact.[1][2] | - Handling: Avoid contact with flammable and combustible materials such as paper, wood, clothing, and organic solvents.[1] Use non-sparking tools made of compatible materials.- Work area: Maintain a clean and organized workspace, free of extraneous combustible materials. |
| Discoloration or fuming of the this compound. | Decomposition of the material due to heat or contamination. | - Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[3]- Purity: Ensure the purity of the this compound and all other reactants to avoid unintended side reactions. |
| Small, localized fire in the reaction vessel. | Ignition of a flammable solvent or reactant due to the oxidizing properties of this compound. | - Immediate Action: If safe to do so, smother the fire with a dry powder extinguisher (Class D), dry sand, or sodium carbonate. DO NOT USE WATER , as it can react with certain materials that may be present and spread the fire.[2] Activate the laboratory's emergency alarm and evacuate if the fire is not immediately extinguishable. |
Frequently Asked Questions (FAQs)
Q1: What are the primary fire hazards associated with this compound?
A1: The primary fire hazard is its strong oxidizing nature.[1] It can intensify fires and cause spontaneous ignition when in contact with combustible or organic materials.[1][2] It is not flammable itself but will accelerate the burning of other materials.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Appropriate PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is necessary.[1]
Q3: How should I store this compound to prevent fire hazards?
A3: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area. It should be stored separately from combustible materials, reducing agents, organic solvents, and other incompatible substances.[3]
Q4: What should I do in case of a this compound spill?
A4: For a small spill, carefully sweep the solid material into a designated, labeled waste container, avoiding dust generation.[3] Do not use combustible materials like paper towels for cleanup. For a large spill, evacuate the area and follow your institution's emergency procedures.
Q5: What type of fire extinguisher should be used for a fire involving this compound?
A5: Use a Class D dry powder extinguisher, dry sand, or sodium carbonate.[2] Do not use water, carbon dioxide, or foam extinguishers , as they may be ineffective or react with other chemicals involved in the fire.
Quantitative Data Summary
| Property | Value (for Potassium Dichromate) | Notes |
| NFPA 704 Rating | Health: 3, Flammability: 0, Instability: 1, Special: OX | The "OX" indicates that it is an oxidizer.[2] |
| Autoignition Temperature | Not applicable (not flammable) | Will not autoignite, but supports combustion of other materials. |
| Decomposition Temperature | 500 °C (932 °F) | Decomposes to potassium chromate, chromium(III) oxide, and oxygen. |
| Melting Point | 398 °C (748 °F) | |
| Boiling Point | 500 °C (932 °F) (decomposes) |
Experimental Protocol: Oxidation of a Secondary Alcohol
This protocol outlines a general procedure for the oxidation of a secondary alcohol to a ketone using this compound. This is a representative protocol and must be adapted and reviewed for safety based on the specific alcohol and reaction conditions.
Materials:
-
Secondary alcohol (e.g., cyclohexanol)
-
This compound
-
Sulfuric acid (concentrated)
-
Diethyl ether (or other suitable solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve the secondary alcohol in diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a solution of this compound and sulfuric acid in water to the stirred alcohol solution via the dropping funnel. Maintain the temperature below 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel and separate the organic layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude ketone.
-
Purify the ketone by distillation or chromatography as needed.
Visualizations
Caption: Logical workflow for responding to a fire involving this compound.
Caption: Step-by-step workflow for the oxidation of a secondary alcohol.
References
Validation & Comparative
A Comparative Analysis of Cesium Dichromate and Potassium Dichromate for Researchers and Drug Development Professionals
An in-depth guide to the properties, performance, and applications of two key dichromate salts in scientific research.
In the realm of chemical reagents, particularly oxidizing agents, the choice of the right compound is critical for the success of experimental and developmental work. This guide provides a comprehensive comparative analysis of cesium dichromate (Cs₂Cr₂O₇) and potassium dichromate (K₂Cr₂O₇), two inorganic compounds with significant applications in research and drug development. This publication aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting the appropriate dichromate for their specific needs.
Executive Summary
Both this compound and potassium dichromate are powerful oxidizing agents due to the presence of the dichromate anion (Cr₂O₇²⁻), where chromium is in the +6 oxidation state. Potassium dichromate is a widely used and well-characterized reagent, valued for its strong oxidizing capabilities, stability, and cost-effectiveness.[1][2][3] this compound, while less common, offers unique properties related to the cesium cation that can be advantageous in specific applications, such as in organic synthesis and as a source of cesium ions.[4][5] This guide will delve into a detailed comparison of their chemical and physical properties, their performance as oxidizing agents with supporting experimental protocols, and their respective applications and safety considerations.
Physicochemical Properties: A Tabulated Comparison
A clear understanding of the fundamental properties of these compounds is essential for their effective use. The following table summarizes the key physicochemical data for this compound and potassium dichromate.
| Property | This compound (Cs₂Cr₂O₇) | Potassium Dichromate (K₂Cr₂O₇) |
| Molar Mass | 481.80 g/mol [6][7] | 294.185 g/mol [1] |
| Appearance | Orange odorless crystalline powder[6][7][8] | Bright orange-red crystalline solid[1] |
| Melting Point | 384 °C | 398 °C[1] |
| Boiling Point | Decomposes at 600 °C | 500 °C (decomposes)[1] |
| Density | Not readily available | 2.676 g/cm³[1] |
| Solubility in Water | 0.09 g/100 mL at 0 °C3.6 g/100 mL at 25 °C | 4.9 g/100 mL at 0 °C13 g/100 mL at 20 °C102 g/100 mL at 100 °C[1] |
| Solubility in other solvents | Insoluble in alcohol and acetone (presumed) | Insoluble in alcohol and acetone[1] |
| Hygroscopicity | Hygroscopic (sensitive) | Non-deliquescent[1] |
Key Observations from Physicochemical Data:
-
Molar Mass: this compound has a significantly higher molar mass due to the heavier cesium cations.
-
Solubility: Potassium dichromate is considerably more soluble in water, especially at higher temperatures, which can be a critical factor in preparing solutions for various reactions.
-
Hygroscopicity: Potassium dichromate's non-deliquescent nature makes it easier to handle and weigh accurately in a standard laboratory environment.[1] this compound is reported to be hygroscopic, requiring more careful storage and handling.
Performance as Oxidizing Agents
The primary function of both compounds in a research setting is as an oxidizing agent. The oxidizing power stems from the dichromate ion, which is reduced to the green chromium(III) ion (Cr³⁺) during the reaction.[9][10] The standard electrode potential for the dichromate/chromium(III) redox couple is +1.33 V, indicating a strong oxidizing agent.[11]
While the cation (K⁺ or Cs⁺) is not directly involved in the redox reaction in solution, it can influence factors such as solubility and crystal lattice energy, which might have subtle effects on reaction kinetics in the solid state or in non-aqueous solvents. However, for most applications in aqueous acidic solutions, the oxidizing strength is primarily determined by the dichromate anion and the pH of the solution.
Experimental Comparison: Oxidation of Ethanol
A classic experiment demonstrating the oxidizing power of dichromates is the oxidation of a primary alcohol, such as ethanol. In this reaction, the orange dichromate solution turns green as the chromium(VI) is reduced to chromium(III), and the ethanol is oxidized first to an aldehyde (ethanal) and then to a carboxylic acid (ethanoic acid) under reflux conditions.[1][10][12]
Caption: Oxidation pathway of ethanol by dichromate.
Experimental Protocols
Oxidation of Ethanol to Ethanoic Acid using Potassium Dichromate
This protocol describes the full oxidation of ethanol to ethanoic acid using an excess of acidified potassium dichromate under reflux.
Materials:
-
Ethanol
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Anti-bumping granules
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, prepare the oxidizing solution by carefully dissolving potassium dichromate in distilled water and slowly adding concentrated sulfuric acid with cooling.
-
Add a few anti-bumping granules to the flask.
-
Set up the apparatus for heating under reflux.
-
Slowly add ethanol to the flask through the top of the condenser.
-
Gently heat the mixture to reflux for approximately 30-45 minutes. The color of the solution will change from orange to green.[10][13]
-
After the reflux period, allow the mixture to cool.
-
Reconfigure the apparatus for distillation to separate the ethanoic acid from the reaction mixture.
Volumetric Analysis of Iron(II) using Potassium Dichromate Titration
This protocol outlines the determination of the concentration of an iron(II) solution by titration with a standardized potassium dichromate solution.
Materials:
-
Standardized potassium dichromate solution (approx. 0.1 N)
-
Iron(II) solution of unknown concentration
-
Sulfuric acid (1 M)
-
Phosphoric acid (85%)
-
Sodium diphenylamine sulfonate indicator
-
Burette, pipette, and conical flasks
Procedure:
-
Pipette a known volume of the iron(II) solution into a conical flask.
-
Add sulfuric acid and phosphoric acid to the flask.
-
Add a few drops of sodium diphenylamine sulfonate indicator.
-
Fill the burette with the standardized potassium dichromate solution and record the initial volume.
-
Titrate the iron(II) solution with the potassium dichromate solution until the endpoint is reached, indicated by a sharp color change from green to violet-blue.
-
Record the final volume of the potassium dichromate solution used.
-
Repeat the titration to obtain concordant results.
Caption: Workflow for redox titration of Fe(II) with K₂Cr₂O₇.
Applications in Research and Drug Development
Potassium Dichromate:
-
Organic Synthesis: Widely used for the oxidation of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids.[1][10]
-
Analytical Chemistry: Employed as a primary standard in redox titrations due to its high purity and stability.[3] It is used in the determination of chemical oxygen demand (COD) in environmental analysis.
-
Drug Development: Used in assays to determine the concentration of substances that can be oxidized, and historically in breathalyzer tests for ethanol.[1]
This compound:
-
Organic Synthesis: Used as a source of cesium ions and as an oxidizing agent.[4][5] Cesium salts, in general, have found increasing use in organic synthesis due to their ability to promote reactions, often leading to higher yields and milder reaction conditions.[14]
-
Material Science: Employed in the production of specialty glasses and ceramics.[4]
-
Vacuum Technology: Historically used in the production of vacuum tubes as a getter material to remove residual gases.[15]
Safety and Handling
Both this compound and potassium dichromate are hazardous materials and must be handled with appropriate safety precautions. They are classified as toxic, oxidizing, and carcinogenic.[7][16]
-
Toxicity: Both compounds are toxic if ingested or inhaled. Hexavalent chromium compounds are known human carcinogens.
-
Oxidizing Hazard: As strong oxidizing agents, they can react violently with combustible and reducing materials.
-
Corrosivity: They are corrosive to skin and eyes.
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Store away from combustible materials and reducing agents.
-
Dispose of waste according to institutional and national regulations for hazardous materials.
Conclusion
Potassium dichromate remains a versatile and reliable oxidizing agent for a wide range of applications in research and development, benefiting from its well-documented properties, high solubility, and cost-effectiveness. This compound, while less soluble and requiring more careful handling due to its hygroscopic nature, presents an alternative with potential advantages in specific synthetic contexts where the cesium cation may play a beneficial role. The choice between these two reagents will ultimately depend on the specific requirements of the experiment, including solvent system, desired reaction conditions, and cost considerations. Researchers are encouraged to consider the data and protocols presented in this guide to make an informed selection that best suits their scientific objectives.
References
- 1. Potassium dichromate - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Redox Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]
- 4. chemimpex.com [chemimpex.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caesium dichromate | Cr2Cs2O7 | CID 3084158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. compoundchem.com [compoundchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Potassium dichromate CAS 7778-50-9 | 102403 [merckmillipore.com]
A Comparative Guide to Cesium Dichromate and Other Oxidizing Agents in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of an oxidizing agent is pivotal to the success of a reaction, influencing yield, selectivity, and reaction conditions. While numerous oxidizing agents are well-established, cesium dichromate (Cs₂Cr₂O₇) presents a compelling, albeit less documented, alternative. This guide provides a comparative analysis of this compound against other common oxidizing agents, supported by available experimental data and protocols.
The "Cesium Effect": A Potential Advantage in Oxidation Chemistry
The "cesium effect" is a phenomenon observed in organic synthesis where cesium salts can accelerate reaction rates and improve yields compared to their lighter alkali metal counterparts.[1] This is attributed to the large ionic radius and low charge density of the cesium cation (Cs⁺), which leads to weaker ion pairing and greater dissociation in organic solvents.[2] In the context of dichromate oxidations, this could translate to a more available and reactive dichromate anion, potentially leading to milder reaction conditions and enhanced efficiency. While direct comparative studies on this compound are limited, the known benefits of cesium salts in other areas of organic synthesis suggest its potential advantages.[3][4]
Physical and Chemical Properties
A key differentiator for cesium salts is often their solubility profile. While potassium dichromate is insoluble in many organic solvents like acetone and alcohol, cesium salts, in general, tend to exhibit higher solubility in organic media.[2][5] This enhanced solubility can be critical for achieving homogeneous reaction conditions, which often leads to cleaner and more efficient reactions.
Table 1: Solubility of Dichromate Salts
| Compound | Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| This compound | Water | 0.09 | 0 |
| Water | 3.6 | 25 | |
| Potassium Dichromate | Water | 4.9 | 0 |
| Water | 13 | 20 | |
| Water | 102 | 100 | |
| Alcohol | Insoluble | - | |
| Acetone | Insoluble | - |
Data for this compound from various sources.[6] Data for Potassium Dichromate from Wikipedia.[5]
Comparison with Other Oxidizing Agents
The selection of an oxidizing agent is dictated by the specific requirements of the transformation, such as the desired product (aldehyde vs. carboxylic acid) and the presence of other sensitive functional groups.
Table 2: Comparison of Common Oxidizing Agents for Alcohol Oxidation
| Oxidizing Agent | Substrate | Product | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| This compound (predicted) | Primary Alcohol | Aldehyde/Carboxylic Acid | - | Mild to moderate | Potentially higher selectivity and milder conditions due to the "cesium effect". | Limited experimental data, higher cost. |
| Secondary Alcohol | Ketone | - | Mild to moderate | |||
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Primary Alcohol | Carboxylic Acid (Aldehyde if distilled) | >85% (for benzyl alcohol to benzaldehyde)[7] | Acidic, often requires heating. | Low cost, readily available. | Strong acid can cause side reactions, over-oxidation of primary alcohols.[5] |
| Secondary Alcohol | Ketone | Good to excellent | Acidic, often requires heating. | |||
| Pyridinium Chlorochromate (PCC) | Primary Alcohol | Aldehyde | Good to excellent | Anhydrous, mild. | Selective for aldehyde formation.[8] | Chromium-based (toxic), can be acidic. |
| Secondary Alcohol | Ketone | Good to excellent | Anhydrous, mild. | |||
| Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Primary Alcohol | Aldehyde | High | Anhydrous, low temperature (-78 °C). | High yields, mild conditions. | Requires cryogenic temperatures, produces foul-smelling byproducts. |
| Secondary Alcohol | Ketone | High | Anhydrous, low temperature (-78 °C). | |||
| Dess-Martin Periodinane (DMP) | Primary Alcohol | Aldehyde | High | Anhydrous, room temperature. | Mild, neutral pH, short reaction times. | Expensive, potentially explosive. |
| Secondary Alcohol | Ketone | High | Anhydrous, room temperature. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for common oxidation reactions.
Protocol 1: Oxidation of a Primary Alcohol with Acidified Potassium Dichromate
This procedure is adapted from standard organic chemistry laboratory practices for the oxidation of ethanol to ethanoic acid.
Materials:
-
Ethanol
-
Potassium dichromate(VI) solution (K₂Cr₂O₇)
-
Dilute sulfuric acid (H₂SO₄)
-
Apparatus for heating under reflux
-
Distillation apparatus (optional, for aldehyde synthesis)
Procedure:
-
Place a solution of potassium dichromate(VI) and dilute sulfuric acid in a round-bottom flask.
-
Slowly add ethanol to the flask while stirring.
-
For Carboxylic Acid Synthesis: Heat the mixture under reflux. The orange color of the dichromate(VI) ions will turn green as they are reduced to chromium(III) ions.[9]
-
For Aldehyde Synthesis: Use an excess of the alcohol and distill the aldehyde as it forms to prevent further oxidation.[9]
-
After the reaction is complete, the product can be isolated and purified by distillation.
Protocol 2: Swern Oxidation of a Secondary Alcohol
This protocol is a general procedure for the Swern oxidation.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Secondary alcohol
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution.
-
After stirring for a short period, add a solution of the secondary alcohol in anhydrous DCM.
-
Continue stirring at -78 °C for a specified time.
-
Add triethylamine to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup to isolate the ketone product.
Workflow and Decision-Making in Oxidizing Agent Selection
The choice of an oxidizing agent is a critical step in synthetic planning. The following diagram illustrates a simplified decision-making workflow.
The Underlying Mechanism: A Look at Dichromate Oxidation
The oxidation of an alcohol by dichromate proceeds through the formation of a chromate ester intermediate. The presence of a more "naked" dichromate anion, as potentially facilitated by the cesium cation, could influence the rate of formation and subsequent decomposition of this intermediate.
Safety Considerations
It is crucial to note that all hexavalent chromium compounds, including cesium and potassium dichromate, are highly toxic and carcinogenic.[10][11] Appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, must be strictly followed.
Conclusion
While direct, quantitative comparisons are currently limited in the scientific literature, the known properties of the cesium cation suggest that this compound holds promise as a valuable oxidizing agent. Its potential for enhanced solubility and reactivity due to the "cesium effect" could offer advantages in terms of milder reaction conditions and improved selectivity. Further research is warranted to fully elucidate the experimental benefits of this compound in comparison to more conventional oxidizing agents. Researchers are encouraged to consider this compound as a potentially advantageous alternative, particularly in challenging oxidation reactions where traditional methods fall short.
References
- 1. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00316K [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potassium dichromate - Wikipedia [en.wikipedia.org]
- 6. This compound [chemister.ru]
- 7. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium : Oriental Journal of Chemistry [orientjchem.org]
- 8. Khan Academy [khanacademy.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. chemsupply.com.au [chemsupply.com.au]
A Comparative Guide to Cesium Dichromate and Potassium Dichromate as Standards for Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of analytical method validation, the choice of a primary standard is paramount to ensuring the accuracy, precision, and reliability of results. Potassium dichromate has long been the standard of choice for validating UV-Vis spectrophotometers. This guide provides a comparative overview of cesium dichromate and the traditionally used potassium dichromate, offering insights into their properties and potential applications in analytical method validation. Due to a scarcity of publicly available experimental data on this compound for this specific application, this guide leverages the extensive data on potassium dichromate to draw theoretical comparisons.
Physicochemical Properties: A Tale of Two Dichromates
Both this compound and potassium dichromate are potent oxidizing agents, a property attributable to the chromium(VI) ion.[1][2][3] However, their physical characteristics, influenced by the cation (cesium or potassium), can affect their handling and application in the laboratory.
| Property | This compound (Cs₂Cr₂O₇) | Potassium Dichromate (K₂Cr₂O₇) |
| Molecular Weight | 481.8 g/mol | 294.185 g/mol [3] |
| Appearance | Coarse Powder | Red-orange crystalline solid[3] |
| Solubility in Water | 3.6 g/100 g at 25°C | 13 g/100 mL at 20°C[3] |
Note: The higher molecular weight of this compound means that a greater mass is required to achieve the same molar concentration as a potassium dichromate solution. The lower solubility of this compound in water might be a consideration for preparing stock solutions.
Performance as an Analytical Standard: A Comparative Analysis
While direct comparative performance data for this compound is limited, we can infer its potential based on the well-established characteristics of potassium dichromate and the general properties of cesium salts.
Potassium Dichromate:
-
Established Standard: Widely accepted and used for UV-Vis spectrophotometer calibration.[4][5]
-
Well-Characterized Spectrum: Exhibits distinct absorbance peaks at specific wavelengths in the UV region, typically measured in an acidic solution (e.g., perchloric acid or sulfuric acid).[5]
-
Oxidizing Strength: A powerful oxidizing agent, particularly in acidic media, making it suitable for various redox titrations.[1][2]
This compound:
-
Potential for High Purity: Cesium salts can often be prepared to a high degree of purity.
-
Strong Oxidizing Agent: Like potassium dichromate, it is a strong oxidizing agent.[6]
-
Hygroscopic Nature: this compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air.[7] This property requires careful handling and storage to ensure the accuracy of standard solutions.
Experimental Protocols
The following is a detailed protocol for the validation of a UV-Vis spectrophotometer using a potassium dichromate standard. This protocol can be adapted for use with this compound, with adjustments for its higher molecular weight and lower solubility.
Preparation of Standard Solutions (Potassium Dichromate)
-
Primary Stock Solution (e.g., 1000 ppm Cr): Accurately weigh approximately 2.829 g of dried (at 110°C for 2 hours) primary standard potassium dichromate and dissolve it in 1 liter of 0.005 M sulfuric acid.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with 0.005 M sulfuric acid to achieve the desired concentrations for linearity checks.
Measurement Procedure
-
Wavelength Accuracy: Use a certified holmium oxide filter or a holmium perchlorate solution to verify the wavelength accuracy of the spectrophotometer at its characteristic peaks.
-
Photometric Accuracy:
-
Set the spectrophotometer to the desired wavelength (e.g., 235 nm, 257 nm, 313 nm, 350 nm).
-
Use 0.005 M sulfuric acid as the blank.
-
Measure the absorbance of the prepared potassium dichromate standard solutions.
-
Compare the measured absorbance values with the certified values for the standard.
-
-
Linearity:
-
Measure the absorbance of the series of working standard solutions at a specific wavelength.
-
Plot a calibration curve of absorbance versus concentration.
-
The coefficient of determination (R²) should be ≥ 0.999.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results.
Caption: Workflow for validating an analytical method using a dichromate standard.
Logical Relationship of Validation Parameters
The core parameters of analytical method validation are interconnected to ensure the overall reliability of the method.
Caption: Interrelationship of key analytical method validation parameters.
Safety and Handling
Both cesium and potassium dichromate are hazardous materials and must be handled with appropriate safety precautions.
-
Oxidizing Agents: They are strong oxidizers and should not be stored with combustible materials.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling these chemicals.[7][9]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]
Conclusion
Potassium dichromate remains the well-established and extensively documented standard for the validation of analytical methods, particularly in UV-Vis spectrophotometry. While this compound, as a fellow dichromate salt, is expected to exhibit similar chromophoric properties, a lack of direct comparative studies necessitates a cautious approach to its adoption as a primary standard. Its hygroscopic nature presents an additional handling challenge that must be carefully managed to ensure accurate and reproducible results. Further research and publication of experimental data are required to fully evaluate the performance of this compound as a viable alternative to potassium dichromate in this critical application. Researchers should adhere to established protocols and exercise due diligence in handling these hazardous materials.
References
- 1. Why is potassium dichromate a good oxidizing agent? [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. Potassium dichromate - Wikipedia [en.wikipedia.org]
- 4. Calibration Standards [hellma.com]
- 5. hk.techcomp.com.hk [hk.techcomp.com.hk]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. rprorwxhoilrmj5q.ldycdn.com [rprorwxhoilrmj5q.ldycdn.com]
A Spectroscopic Showdown: Unraveling the Chromate-Dichromate Equilibrium
A comprehensive guide to the spectroscopic characteristics of chromate and dichromate ions, offering researchers a detailed comparison of their pH-dependent equilibrium and spectral properties. This guide provides in-depth experimental protocols and quantitative data to support professionals in analytical chemistry, environmental science, and drug development.
The vibrant yellow of chromate (CrO₄²⁻) and the deep orange of dichromate (Cr₂O₇²⁻) are not just a feast for the eyes but also a classic textbook example of chemical equilibrium in action. The reversible interconversion between these two chromium(VI) oxyanions is exquisitely sensitive to pH, a property that is readily and quantitatively monitored using UV-Visible spectrophotometry. This guide delves into a detailed spectroscopic comparison of the chromate and dichromate ions, providing the necessary data and protocols for their accurate characterization.
The pH-Dependent Equilibrium: A Visual and Spectral Shift
The equilibrium between chromate and dichromate is governed by the following reaction:
2 CrO₄²⁻(aq) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)
In alkaline solutions, the equilibrium shifts to the left, favoring the formation of the yellow chromate ion. Conversely, in acidic solutions, the equilibrium shifts to the right, leading to the predominance of the orange dichromate ion. This pH-induced transformation is not merely a color change; it is accompanied by significant alterations in the UV-Visible absorption spectra of the solution.
The chromate ion exhibits a strong absorption maximum (λmax) in the ultraviolet region, while the dichromate ion has characteristic absorption bands in both the UV and visible regions. This difference in their spectral fingerprints allows for the individual quantification of each species in a mixture and the study of the equilibrium dynamics.
Figure 1. The pH-dependent equilibrium between chromate and dichromate ions.
Spectroscopic Properties: A Quantitative Comparison
The distinct spectroscopic properties of chromate and dichromate ions are summarized in the table below. These values are essential for quantitative analysis, allowing researchers to determine the concentration of each ion in a solution using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.
| Ion | Chemical Formula | Color | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Chromate | CrO₄²⁻ | Yellow | ~372 | ~4830 |
| Dichromate | Cr₂O₇²⁻ | Orange | ~350 | ~3150 |
| ~450 | ~370 |
Isosbestic Points: An interesting feature of the chromate-dichromate equilibrium is the presence of isosbestic points in their overlapping spectra. At these specific wavelengths, the molar absorptivity of the two species is equal. Consequently, the absorbance of the solution at these wavelengths is independent of the pH and directly proportional to the total chromium(VI) concentration. Experimentally determined isosbestic points for this equilibrium have been reported at approximately 339 nm and 445 nm.
Experimental Protocol: Spectroscopic Analysis of the Chromate-Dichromate Equilibrium
This section provides a detailed methodology for the preparation of standard solutions and the spectrophotometric analysis of the chromate-dichromate equilibrium.
Reagents and Materials:
-
Potassium chromate (K₂CrO₄)
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Distilled or deionized water
-
Volumetric flasks (100 mL and 1000 mL)
-
Pipettes
-
UV-Visible spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
Preparation of Standard Solutions:
-
0.01 M Potassium Chromate Stock Solution: Accurately weigh 1.942 g of K₂CrO₄ and dissolve it in distilled water in a 1000 mL volumetric flask. Fill the flask to the mark with distilled water and mix thoroughly.
-
0.001 M Potassium Dichromate Stock Solution: Accurately weigh 0.294 g of K₂Cr₂O₇ and dissolve it in distilled water in a 1000 mL volumetric flask. Fill the flask to the mark with distilled water and mix thoroughly.
Experimental Workflow:
The following workflow outlines the steps for investigating the effect of pH on the chromate-dichromate equilibrium.
Figure 2. Experimental workflow for the spectroscopic comparison.
Spectrophotometric Measurements:
-
Baseline Correction: Fill a cuvette with distilled water to perform a baseline correction on the spectrophotometer over the desired wavelength range (e.g., 200-600 nm).
-
Analysis of Chromate Solution:
-
Pipette a known volume of the 0.01 M K₂CrO₄ stock solution into a cuvette.
-
Record the UV-Vis spectrum.
-
To observe the equilibrium shift, add a few drops of 1 M H₂SO₄ to the cuvette, mix gently, and record the spectrum again. Note the color change from yellow to orange.
-
-
Analysis of Dichromate Solution:
-
Pipette a known volume of the 0.001 M K₂Cr₂O₇ stock solution into a cuvette.
-
Record the UV-Vis spectrum.
-
To observe the reverse equilibrium shift, add a few drops of 1 M NaOH to the cuvette, mix gently, and record the spectrum. Note the color change from orange to yellow.
-
Conclusion
The chromate-dichromate system provides a powerful and visually intuitive model for understanding chemical equilibrium and its dependence on solution conditions. The distinct spectroscopic signatures of the chromate and dichromate ions allow for their precise quantification, making UV-Visible spectrophotometry an invaluable tool for studying this classic equilibrium. The data and protocols presented in this guide offer a solid foundation for researchers to explore and utilize the unique spectroscopic properties of these chromium(VI) species in their scientific endeavors.
A Comparative Analysis of Cesium Chromate and Cesium Dichromate: Structure, Properties, and Synthesis
For Immediate Publication
Shanghai, CN – October 30, 2025 – For researchers, scientists, and professionals in drug development, a precise understanding of reagent properties is paramount. This guide provides an objective, data-driven comparison of cesium chromate (Cs₂CrO₄) and cesium dichromate (Cs₂Cr₂O₇), two cesium salts of chromic acid with significant structural and functional differences. This comparison elucidates their distinct crystal structures, physicochemical properties, and synthetic methodologies, supported by experimental data and protocols.
Core Structural Differences: The Chromate vs. Dichromate Anion
The fundamental distinction between cesium chromate and this compound lies in the anionic chromium-oxygen complex. Cesium chromate is comprised of cesium cations (Cs⁺) and the mononuclear chromate anion (CrO₄²⁻). In the chromate anion, the chromium(VI) atom is tetrahedrally coordinated to four oxygen atoms.
In contrast, this compound contains the dinuclear dichromate anion (Cr₂O₇²⁻). This structure consists of two tetrahedral CrO₄ units that share a common oxygen atom, forming a bi-tetrahedral arrangement.
The formation of one anion over the other is famously dependent on the pH of the aqueous solution from which the salt is crystallized. In alkaline or neutral conditions, the yellow chromate ion is the predominant species. As the solution becomes more acidic, two hydrochromate ions (HCrO₄⁻) condense, eliminating a water molecule to form the orange-red dichromate ion. This pH-dependent equilibrium is the cornerstone of their structural differences.
Quantitative Data Comparison
The structural differences between the two compounds give rise to markedly distinct physical and chemical properties. These are summarized in the table below for easy comparison.
| Property | Cesium Chromate (Cs₂CrO₄) | This compound (Cs₂Cr₂O₇) |
| Chemical Formula | Cs₂CrO₄ | Cs₂Cr₂O₇ |
| Molar Mass | 381.80 g/mol [1] | 481.80 g/mol |
| Appearance | Yellow crystalline solid[2] | Orange-red crystalline solid |
| Crystal Structure | Orthorhombic[2] | Triclinic |
| Density | 4.237 g/cm³[2] | Not available |
| Melting Point | 954 - 961 °C[2] | 384 °C |
| Decomposition Temp. | > 961 °C | ~600 °C |
| Solubility in Water | 45.50 g/100g at 25 °C[2] | 3.6 g/100g at 25 °C[3] |
| Oxidizing Strength | Moderately strong oxidizing agent | Strong oxidizing agent, especially in acidic solution |
Experimental Protocols
Detailed and reproducible methodologies are essential for scientific research. The following sections provide protocols for the synthesis of both compounds and a method for comparing their thermal stability.
Experimental Protocol 1: Synthesis of Cesium Chromate (Cs₂CrO₄)
This procedure utilizes a salt metathesis (double displacement) reaction in an aqueous solution, leveraging the high solubility of cesium chloride and potassium chromate.
Materials:
-
Cesium chloride (CsCl)
-
Potassium chromate (K₂CrO₄)
-
Deionized water
-
Beakers, magnetic stirrer, hot plate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve 20.0 g of Cesium Chloride (CsCl) in 100 mL of deionized water in a 250 mL beaker with stirring.
-
In a separate beaker, dissolve 11.5 g of Potassium Chromate (K₂CrO₄) in 100 mL of deionized water. The solution should be a clear, bright yellow.
-
-
Precipitation:
-
Gently heat both solutions to approximately 60-70 °C to ensure complete dissolution and to facilitate crystal growth.
-
Slowly add the cesium chloride solution to the potassium chromate solution while stirring continuously with a magnetic stirrer.
-
A yellow precipitate of cesium chromate will form immediately.
-
-
Crystallization and Isolation:
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two 20 mL portions of ice-cold deionized water to remove the soluble potassium chloride byproduct.
-
-
Drying:
-
Dry the purified cesium chromate in a drying oven at 110 °C for 2-3 hours or until a constant weight is achieved.
-
Store the final product in a desiccator.
-
Experimental Protocol 2: Synthesis of this compound (Cs₂Cr₂O₇)
This synthesis is based on the conversion of chromate to dichromate in an acidic medium, followed by precipitation of the less soluble this compound.[4]
Materials:
-
Potassium dichromate (K₂Cr₂O₇) or Potassium Chromate (K₂CrO₄)
-
Hydrochloric acid (HCl), concentrated
-
Cesium chloride (CsCl)
-
Deionized water, acetone
-
Beakers, magnetic stirrer, hot plate, ice bath
-
Filtration apparatus
Procedure:
-
Prepare Dichromate Solution:
-
Dissolve 15.0 g of potassium dichromate in 100 mL of deionized water, heating gently to facilitate dissolution. The solution will be orange-red.
-
(Alternative) If starting with potassium chromate, dissolve 10.0 g in 100 mL of water. Slowly add concentrated HCl dropwise while stirring until the solution color transitions from yellow to a deep orange, indicating the conversion of chromate to dichromate.[4]
-
-
Precipitation:
-
Prepare a concentrated solution of cesium chloride by dissolving 10.0 g of CsCl in a minimal amount of hot deionized water (e.g., 20-25 mL).
-
Heat the dichromate solution to near boiling and slowly add the hot cesium chloride solution with vigorous stirring.
-
An orange-red precipitate of this compound will form. This compound is significantly less soluble than potassium dichromate in water.[4]
-
-
Crystallization and Isolation:
-
Allow the mixture to cool to room temperature and then place it in an ice bath for at least 1 hour.
-
Collect the orange-red crystals by vacuum filtration.
-
Wash the product with a small portion of ice-cold deionized water, followed by a wash with cold acetone to aid in drying.[4]
-
-
Drying:
-
Air-dry the product on the filter paper or in a desiccator. Avoid high temperatures in an oven, as this compound has a lower melting point than cesium chromate.
-
Experimental Protocol 3: Comparative Thermal Gravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature, providing data on thermal stability and decomposition.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas supply
-
Platinum or alumina sample pans
-
Analytical balance
Procedure:
-
Instrument Setup and Calibration:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried cesium chromate sample into a clean, tared TGA sample pan. Record the exact mass.
-
Repeat the process for a sample of this compound in a separate, identical pan.
-
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Program the instrument with the following temperature profile:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 1000 °C at a constant heating rate of 10 °C/min.[5]
-
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature for both samples.
-
Determine the onset temperature of decomposition for each compound, defined as the temperature at which significant mass loss begins.
-
Compare the TGA curves. Cesium chromate is expected to show high thermal stability with a decomposition temperature above its melting point (>961 °C). This compound will show a distinct mass loss event corresponding to its decomposition around 600 °C.
-
Conclusion
Cesium chromate and this compound, while chemically related, exhibit significant differences in their crystal structure, solubility, and thermal stability. The choice between these two reagents is dictated by the desired properties for a specific application. Cesium chromate's high thermal stability and solubility make it suitable for certain high-temperature processes or as a source of chromate ions in solution. Conversely, the stronger oxidizing nature and lower solubility of this compound make it a candidate for different applications, including organic synthesis and as a precursor for other cesium compounds. The experimental protocols provided herein offer a basis for the synthesis and comparative evaluation of these important inorganic compounds.
References
- 1. Cesium chromate (Cs2CrO4) | CrCs2O4 | CID 61613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caesium chromate - Wikipedia [en.wikipedia.org]
- 3. This compound (Cs2Cr2O7) Powder (CAS No. 13530-67-1) | Stanford Advanced Materials [samaterials.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. akjournals.com [akjournals.com]
- 6. studycorgi.com [studycorgi.com]
A Comparative Guide to the Thermochemical Properties of Alkali Metal Dichromates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key thermochemical properties of alkali metal dichromates, an important class of oxidizing agents with diverse applications in chemical synthesis and industrial processes. Understanding their thermal stability, energy of formation, and the energy inherent in their crystal structures is critical for safe handling, process optimization, and the development of novel synthetic methodologies.
Summary of Thermochemical Data
The following table summarizes the key quantitative thermochemical data for the alkali metal dichromates from Lithium to Cesium. The data has been compiled from various scholarly sources and databases.
| Alkali Metal Dichromate | Formula | Melting Point (°C) | Decomposition Temperature (°C) | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) at 298.15 K |
| Lithium Dichromate | Li₂Cr₂O₇ | Not available | Not available | Not available |
| Sodium Dichromate | Na₂Cr₂O₇ | 356.7 | 400[1] | -1982.0 ± 3.8[2] |
| Potassium Dichromate | K₂Cr₂O₇ | 398 | 500 | -2033[3] |
| Rubidium Dichromate | Rb₂Cr₂O₇ | Not available | Not available | -2058.5 ± 10.9 (estimated)[2] |
| Cesium Dichromate | Cs₂Cr₂O₇ | Not available | Not available | -2091.1 ± 2.8[2] |
Thermal Decomposition
The thermal decomposition of alkali metal dichromates is a critical aspect of their thermochemical profile. Upon strong heating, these compounds typically decompose to form the corresponding alkali metal chromate, chromium(III) oxide, and oxygen gas.
The general equation for this decomposition is:
2 M₂Cr₂O₇(s) → 2 M₂CrO₄(s) + Cr₂O₃(s) + ³⁄₂ O₂(g)
(where M = Li, Na, K, Rb, Cs)
Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) provides insight into the thermodynamic stability of a compound relative to its constituent elements. As observed in the data table, the standard enthalpy of formation becomes increasingly negative as we move down the alkali metal group from sodium to cesium. This trend indicates that the dichromate salts of the heavier alkali metals are more thermodynamically stable. Data for lithium dichromate is not available, but following the established trend, it would be expected to have the least negative enthalpy of formation among the series.
Lattice Energy
Lattice energy is a measure of the strength of the electrostatic forces between the ions in a crystal lattice. While specific experimental values for the lattice energies of alkali metal dichromates are not available, a qualitative comparison can be made based on the principles of ionic bonding. Lattice energy is directly proportional to the product of the ionic charges and inversely proportional to the distance between the ions.
For the alkali metal dichromates, the charge on the cation is +1 and the charge on the dichromate anion is -2 for all compounds in the series. Therefore, the primary factor influencing the lattice energy will be the internuclear distance, which is related to the ionic radii of the alkali metal cations.
As we descend the group from Lithium to Cesium, the ionic radius of the alkali metal cation increases. This leads to a greater distance between the cation and the dichromate anion in the crystal lattice. Consequently, the electrostatic attraction between the ions weakens, and the lattice energy is expected to decrease down the group.
Therefore, the predicted trend for the lattice energy of alkali metal dichromates is:
Li₂Cr₂O₇ > Na₂Cr₂O₇ > K₂Cr₂O₇ > Rb₂Cr₂O₇ > Cs₂Cr₂O₇
Experimental Protocols
The thermochemical data presented in this guide are typically determined using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the melting point, decomposition temperature, and to study the thermal stability of the alkali metal dichromates.
Methodology:
-
Sample Preparation: A small amount of the finely ground alkali metal dichromate salt (typically 3-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Instrumentation: A simultaneous DSC/TGA instrument is used for the analysis.
-
Experimental Conditions:
-
Atmosphere: The experiment is conducted under a dynamic inert atmosphere, typically flowing nitrogen or argon, to prevent any oxidative side reactions.
-
Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.
-
Temperature Program: The sample is heated from ambient temperature to a temperature above its expected decomposition point (e.g., up to 600-700 °C).
-
-
Data Analysis:
-
The DSC curve plots the heat flow as a function of temperature. Endothermic events, such as melting, appear as peaks, and the onset temperature of the peak is taken as the melting point.
-
The TGA curve plots the change in mass as a function of temperature. The onset of a significant mass loss indicates the beginning of decomposition.
-
Visualizations
Logical Relationship of Thermal Decomposition
The following diagram illustrates the logical progression of the thermal decomposition of an alkali metal dichromate.
Caption: Thermal decomposition of alkali metal dichromates.
Experimental Workflow for Thermochemical Analysis
This diagram outlines the typical experimental workflow for analyzing the thermochemical properties of alkali metal dichromates using DSC and TGA.
Caption: DSC/TGA experimental workflow.
References
Performance Evaluation of Dichromate Catalysts in the Oxidation of Benzyl Alcohol
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance evaluation of dichromate salts as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde, a crucial transformation in organic synthesis and drug development. While specific quantitative data for cesium dichromate is limited in publicly available literature, this guide utilizes detailed experimental data for the closely related potassium dichromate to serve as a representative benchmark for dichromate catalysts. The performance of dichromate is compared with other contemporary catalytic systems, offering researchers valuable insights for catalyst selection and methodology development.
Comparative Performance of Catalysts in Benzyl Alcohol Oxidation
The selective oxidation of benzyl alcohol to benzaldehyde is a key reaction for which various catalysts have been explored. The following table summarizes the performance of dichromate catalysts alongside other notable alternatives.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Benzaldehyde (%) | Yield (%) | Reference |
| Potassium Dichromate | - | Acetic Acid-Water | 35 | - | >95 | >85 | [1][2] |
| PdOx/CeO2-NR | Air | Solvent-free | 100 | 50 | 93 | 46.5 | [3] |
| Au-Pd/TiO2 | O2 | Solvent-free | 80-140 | Variable | Variable | - | [4] |
| Palladium in Ionic Liquid | O2 | [bmim][PF6] | 100 | High | High | - | [5] |
Note: The data for potassium dichromate is presented as a benchmark for dichromate catalysts. The yield for PdOx/CeO2-NR is calculated from the reported conversion and selectivity.
Experimental Protocols
A detailed experimental protocol for the oxidation of benzyl alcohol using a dichromate catalyst is provided below, based on the study by Bijudas et al.[1][2]. This can be adapted for use with this compound with appropriate stoichiometric adjustments.
Materials and Methods
-
Substrate: Benzyl alcohol (purified by distillation)
-
Oxidant: Potassium dichromate (analytical grade)
-
Solvent: Acetic acid-water mixture (e.g., 20% aqueous acetic acid)
-
Acid Catalyst: Sulfuric acid
-
Titrant: Standard sodium thiosulphate solution
Reaction Procedure
-
A stock solution of potassium dichromate is prepared in the acetic acid-water mixture.
-
The reaction is initiated by mixing the benzyl alcohol solution with the potassium dichromate solution in a thermostated water bath to maintain a constant temperature (e.g., 308 K).
-
The concentration of the substrate is kept in large excess compared to the oxidant to ensure pseudo-first-order kinetics with respect to the oxidant.
-
The progress of the reaction is monitored by withdrawing aliquots of the reaction mixture at regular intervals and titrating the remaining dichromate concentration using a standard sodium thiosulphate solution.
-
The product, benzaldehyde, is identified and characterized using techniques such as 2,4-dinitrophenylhydrazone (DNP) derivatization, melting point determination, and spectroscopic methods (e.g., IR, NMR).
-
The yield of the product is determined after the completion of the reaction. The study by Bijudas et al. reported a yield of over 85% for benzaldehyde with high selectivity, as no benzoic acid was detected.[1][2]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism for the dichromate oxidation of benzyl alcohol and a general workflow for evaluating catalyst performance.
Discussion and Alternatives
Dichromate-based catalysts, as exemplified by potassium dichromate, demonstrate high selectivity and yield in the oxidation of benzyl alcohol under mild conditions.[1][2] The reaction proceeds via the formation of a chromate ester intermediate, followed by a rate-determining decomposition step.[1][2]
However, the environmental and health concerns associated with chromium(VI) compounds have driven the development of alternative, "greener" catalytic systems. As highlighted in the comparison table, catalysts based on palladium and gold nanoparticles supported on metal oxides like ceria and titania offer promising alternatives, often utilizing more environmentally benign oxidants like molecular oxygen or air.[3][4][5] For instance, a palladium oxide on ceria nanorods (PdOx/CeO2-NR) catalyst has been shown to effectively oxidize benzyl alcohol derivatives in solvent-free conditions using air as the oxidant.[3] While the conversion and yield may vary depending on the specific catalyst and reaction conditions, these alternatives represent a significant step towards more sustainable chemical synthesis. Researchers should consider these factors when selecting a catalyst for their specific application, balancing performance with environmental and safety considerations.
References
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Selective catalytic oxidation of benzyl alcohol and alkylbenzenes in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A comparative study on the toxicity of different dichromate salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of common dichromate salts: potassium dichromate (K₂Cr₂O₇), sodium dichromate (Na₂Cr₂O₇), and ammonium dichromate ((NH₄)₂Cr₂O₇). All three compounds are potent oxidizing agents and sources of hexavalent chromium (Cr(VI)), which is a known human carcinogen. Their toxicity is primarily attributed to the dichromate anion (Cr₂O₇²⁻), which is readily absorbed and exerts its effects through complex intracellular mechanisms.
Comparative Acute Toxicity Data
The acute toxicity of dichromate salts varies depending on the specific salt, the route of exposure, and the animal model. The following table summarizes publicly available median lethal dose (LD50) and median lethal concentration (LC50) data for the selected dichromate salts.
| Compound | Formula | Route | Species | LD50 / LC50 | Citation |
| Potassium Dichromate | K₂Cr₂O₇ | Oral | Rat | 25 mg/kg | [1] |
| Dermal | Rabbit | 14 mg/kg | |||
| Inhalation | Rat | 0.088 mg/L (4h) | |||
| Sodium Dichromate | Na₂Cr₂O₇ | Oral | Rat | 50 mg/kg | |
| Dermal | Rabbit | 1,000-2,000 mg/kg | |||
| Inhalation | Rat | >0.05-0.2 mg/L (4h) | |||
| Ammonium Dichromate | (NH₄)₂Cr₂O₇ | Oral | Rat | 53 mg/kg | [2] |
| Dermal | Rabbit | 1860 mg/kg | [3] | ||
| Inhalation | Rat | 0.16 mg/L (4h) | [2] |
Note: Toxicity values can vary between different studies and sources. The data presented here is for comparative purposes.
Mechanism of Toxicity and Signaling Pathways
The toxicity of dichromate salts is initiated by the cellular uptake of the hexavalent chromium (Cr(VI)) anion through channels for sulfate and phosphate. Once inside the cell, Cr(VI) undergoes a series of reductions, first to the highly reactive pentavalent chromium (Cr(V)) and tetravalent chromium (Cr(IV)) intermediates, and finally to the more stable trivalent chromium (Cr(III)). This reductive process generates reactive oxygen species (ROS), leading to severe oxidative stress.
The resulting oxidative stress and the direct interaction of chromium species with macromolecules disrupt numerous cellular processes. Key signaling pathways implicated in Cr(VI)-induced toxicity include:
-
p53 Signaling: DNA damage caused by chromium adducts and ROS can activate the p53 tumor suppressor protein, leading to cell cycle arrest or apoptosis.
-
PI3K-Akt and MAPK Pathways: These pathways, central to cell survival and proliferation, can be dysregulated by Cr(VI) exposure, contributing to carcinogenic transformation.
-
NF-κB Signaling: Oxidative stress is a potent activator of the NF-κB pathway, which in turn upregulates the expression of pro-inflammatory and anti-apoptotic genes, further contributing to tissue damage and carcinogenesis.
Cr(III), the final product of intracellular reduction, can form stable complexes with DNA and proteins, leading to the formation of DNA adducts, DNA strand breaks, and chromosomal aberrations. This genotoxicity is a primary driver of the carcinogenic properties of dichromate compounds.
Mechanism of Dichromate-Induced Cellular Toxicity.
Experimental Protocols
Acute Oral Toxicity Assessment (based on OECD Guideline 425)
This protocol outlines the Up-and-Down Procedure (UDP) for determining the oral LD50 value. The method is designed to minimize animal usage while providing a statistically robust estimate of the median lethal dose.
Objective: To determine the median lethal dose (LD50) of a dichromate salt following a single oral administration.
Materials:
-
Test substance (e.g., Potassium Dichromate)
-
Vehicle (e.g., distilled water)
-
Healthy, young adult rodents (preferably female rats), fasted overnight.
-
Oral gavage needles.
-
Calibrated balance.
Procedure:
-
Dose Selection: A starting dose is chosen based on existing toxicity data, typically a step below the best preliminary estimate of the LD50. A dose progression factor (commonly 1.75 or higher) is selected.
-
Administration: A single animal is administered the starting dose via oral gavage. The volume should not exceed 1 ml/100g body weight for aqueous solutions.[4]
-
Observation: The animal is observed for mortality and clinical signs of toxicity (e.g., tremors, convulsions, diarrhea, lethargy) at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.[4]
-
Sequential Dosing:
-
If the animal survives after a 48-hour observation period, the next animal is dosed at a higher level (previous dose x progression factor).
-
If the animal dies , the next animal is dosed at a lower level (previous dose / progression factor).
-
-
Termination: The test is stopped when one of the stopping criteria is met (e.g., a specific number of reversals in outcome have occurred).
-
Data Analysis: The LD50 is calculated using the maximum likelihood method, which takes into account the sequence of outcomes (survival or death) at the different dose levels.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.[4]
Workflow for OECD 425 Acute Oral Toxicity Test.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity and viability, providing an in vitro measure of a substance's cytotoxicity (IC50).
Objective: To determine the concentration of a dichromate salt that inhibits 50% of cell viability (IC50) in a specific cell line.
Principle: Metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cell line (e.g., human bronchial epithelial cells)
-
Complete cell culture medium
-
Dichromate salt stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the dichromate salt in culture medium. Remove the old medium from the wells and add the different concentrations of the test compound. Include untreated control wells.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[5]
-
Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[5]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[5]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve, which represents the concentration at which 50% of cell viability is inhibited.[5]
-
References
A Comparative Guide to the Structural and Thermal Properties of Cesium Fluorinated β-Diketonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and thermal properties of various cesium fluorinated β-diketonates. The data presented is compiled from recent scholarly articles and is intended to assist in the selection and application of these compounds in diverse research and development fields, including materials science and drug delivery.
Structural Properties
The structural integrity and conformation of cesium fluorinated β-diketonates are pivotal for their function and stability. Single-crystal X-ray diffraction is the definitive technique for elucidating these three-dimensional arrangements. The following table summarizes key crystallographic data for a selection of these compounds.
Table 1: Crystallographic Data for Cesium Fluorinated β-Diketonates
| Compound | Formula | Crystal System | Space Group | Reference |
| Cs(hfac) | Cs(CF₃COCHCOCF₃) | Monoclinic | P2₁/n | [1] |
| Cs(tfac) | Cs(CF₃COCHCOCH₃) | Monoclinic | P2₁/c | [1] |
| Cs(OH₂)(ptac) | Cs(OH₂)((CH₃)₃CCOCHCOCF₃) | Monoclinic | P2₁/c | [1] |
| Cs(OH₂)(btfac) | Cs(OH₂)(C₆H₅COCHCOCF₃) | Monoclinic | P2₁/c | [1] |
| Cs(Me..C₂F₅) | Cs(CH₃COCHCOC₂F₅) | Monoclinic | P2₁/n | [2][3] |
| Cs(Me..C₃F₇)(H₂O) | Cs(CH₃COCHCOC₃F₇)(H₂O) | Monoclinic | P2₁/c | [2][3] |
Note: "hfac" denotes hexafluoroacetylacetonate, "tfac" denotes trifluoroacetylacetonate, "ptac" denotes pivaloyltrifluoroacetylacetonate, and "btfac" denotes benzoyltrifluoroacetylacetonate. The notation "Me..C₂F₅" and "Me..C₃F₇" refers to ligands with methyl and perfluoroethyl or perfluoropropyl groups, respectively.
The crystal structures of these compounds are predominantly ionic, often forming pseudo-chain or pseudo-layer arrangements.[1] The coordination environment of the cesium cation is diverse, with coordination numbers typically ranging from 8 to 9, involving oxygen atoms from the β-diketonate ligands and, in some cases, water molecules.[2] The presence and length of the fluorinated substituent on the β-diketonate ligand significantly influence the resulting crystal packing and intermolecular interactions.[2]
Thermal Properties
The thermal stability of cesium fluorinated β-diketonates is a critical parameter for applications involving thermal processing, such as chemical vapor deposition or controlled drug release. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are commonly employed to evaluate the decomposition behavior of these materials.
Table 2: Thermal Decomposition Data for Cesium Fluorinated β-Diketonates
| Compound | Decomposition Temperature Range (°C) (in inert atmosphere) | Key Observations | Reference |
| Cs(hfac) | 30–550 | Decomposes in a single step. | [1][4] |
| Cs(tfac) | 30–550 | Decomposes in a single step. | [1][4] |
| Cs(OH₂)(ptac) | 30–550 | Shows an initial weight loss corresponding to the loss of a water molecule, followed by ligand decomposition. | [1][4] |
| Cs(OH₂)(btfac) | 30–550 | Shows an initial weight loss corresponding to the loss of a water molecule, followed by ligand decomposition. | [1][4] |
| Cs(Me..C₂F₅) | Not specified | Anhydrous and stable during storage.[2] | [2] |
| Cs(Me..C₃F₇)(H₂O) | Not specified | Can change composition over time, indicating lability of the water molecule.[2] | [2] |
An important trend to note is that an increase in the length of the fluorinated substituent can lead to a decrease in the melting temperature and thermal stability of cesium compounds.[2] This characteristic could be advantageous for producing fluorinated materials via spin-coating and thermal methodologies.[2]
Experimental Protocols
A brief overview of the key experimental techniques used to characterize these compounds is provided below.
Synthesis of Cesium Fluorinated β-Diketonates
A general synthetic procedure involves the reaction of the corresponding β-diketone with cesium carbonate (Cs₂CO₃) in a suitable solvent, such as diethyl ether (Et₂O) or ethanol (EtOH).[1][2] The reaction mixture is typically stirred for several hours at room temperature.[2] The product is then isolated by evaporation of the solvent and purified by reprecipitation, for instance, by dissolving the product in acetone and adding a non-polar solvent like hexane to induce precipitation of the purified compound.[2]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction analysis is performed to determine the precise three-dimensional arrangement of atoms within a crystalline solid. A suitable single crystal of the compound is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The resulting data is processed to solve and refine the crystal structure, providing information on bond lengths, bond angles, and overall molecular geometry.
Thermogravimetric and Differential Thermal Analysis (TG/DTA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., inert helium or nitrogen).[2][5] This technique is used to determine the thermal stability and decomposition profile of the material. Differential thermal analysis (DTA) or differential scanning calorimetry (DSC) is often performed simultaneously with TGA. DTA/DSC measures the difference in temperature between the sample and a reference material as a function of temperature, allowing for the detection of endothermic and exothermic events such as melting, crystallization, and decomposition.
Visualizing the Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of cesium fluorinated β-diketonates.
Caption: Workflow for Synthesis and Characterization.
References
Safety Operating Guide
Safe Disposal of Cesium Dichromate: A Procedural Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the handling and disposal of cesium dichromate. All procedures must be conducted in strict accordance with local, state, and federal hazardous waste regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
This compound (Cs₂Cr₂O₇) is a powerful oxidizing agent and a source of hexavalent chromium (Cr(VI)), a known human carcinogen.[1][2] Its handling and disposal require meticulous planning and execution to ensure the safety of laboratory personnel and the protection of the environment. Due to its properties, it is classified as a hazardous material for transport and disposal.[1] This guide provides essential safety information, operational plans, and disposal procedures for researchers and drug development professionals.
Immediate Safety and Handling
Before any disposal procedure, adherence to proper handling protocols is mandatory. This compound is highly toxic, corrosive, and may cause fire in contact with combustible materials.[1][3] It is also very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[1][4]
-
Skin Protection: Wear impermeable gloves and protective clothing to prevent skin contact.[1][4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if dust is generated, or if irritation is experienced.[1][5]
Handling and Storage:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid dust formation.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Store in a cool, dry, well-ventilated place in tightly sealed containers.[7]
-
Keep away from combustible materials, strong reducing agents, and other incompatible substances.[1][4]
Spill Management
Accidental spills must be managed immediately and safely. Do not flush spills into surface water or the sanitary sewer system.[1][5]
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sodium bicarbonate or soda ash.[2]
-
Carefully sweep or scoop up the mixture, avoiding dust generation.[1][2]
-
Place the material into a suitable, closed, and clearly labeled container for hazardous waste disposal.[1]
-
-
Large Spills:
-
Evacuate all non-essential personnel from the area.
-
Contact your institution's EHS or emergency response team immediately.[6]
-
Core Disposal Procedure: Hazardous Waste Collection
The required and safest method for the ultimate disposal of this compound is through a licensed and approved hazardous waste disposal contractor.[1]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless instructed by your EHS department.
-
Containment: Collect solid this compound waste and contaminated materials (e.g., paper towels, gloves) in a designated, leak-proof, and closed container.[1] Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound (Oxidizer, Toxic, Carcinogen)." Include the accumulation start date and other information as required by your institution.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[2]
-
Arranging Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.
Data Presentation: Hazard and Transportation Information
For proper classification and shipping, the following quantitative data is essential.
| Identifier | Classification | Details |
| UN Number | UN3087[1] | For "Oxidizing solid, toxic, n.o.s." |
| DOT Hazard Class | 5.1 (Oxidizer)[1] | Subsidiary Hazard Class: 6.1 (Toxic)[1] |
| Packing Group | III[1] | Denotes medium danger. |
| EPA Hazardous Waste Numbers | D001 (Ignitable) | Due to its oxidizing properties. |
| D007 (Chromium) | Due to toxicity of chromium. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
Caption: Decision workflow for the safe management and disposal of this compound waste.
Experimental Protocols: Laboratory Pre-treatment to Reduce Toxicity
For aqueous waste solutions containing dichromate, a common laboratory procedure involves the chemical reduction of toxic hexavalent chromium (Cr(VI)) to the less toxic and less soluble trivalent chromium (Cr(III)).[8] This pre-treatment can make the waste safer to handle before collection but does not eliminate the need for professional disposal.
Method: Reduction of Cr(VI) with Ascorbic Acid
This method is advantageous as it proceeds quickly at or near neutral pH and provides a clear visual indicator of the reaction's completion.[8]
Materials:
-
Aqueous dichromate waste solution
-
Ascorbic acid (Vitamin C) or sodium ascorbate
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Place the container with the aqueous dichromate waste solution on a stir plate in a chemical fume hood. Begin gentle stirring.
-
pH Check: Measure the initial pH of the solution. The reaction with ascorbic acid proceeds well at a neutral or even slightly alkaline pH.[8]
-
Addition of Reductant: Slowly add ascorbic acid to the stirring solution. A significant color change from orange/yellow (characteristic of Cr(VI)) to green or dark green/blue (characteristic of Cr(III)) will be observed.[8]
-
Dosage: As a general guideline, use approximately 10 grams of ascorbic acid for every 3 grams of dichromate salt in the solution.[8] It is recommended to add the ascorbic acid in excess to ensure the reaction goes to completion.
-
Reaction Completion: Continue adding ascorbic acid until no further color change is observed and the solution remains a stable green/blue color.
-
Final Steps: Once the reaction is complete, label the container as "Hazardous Waste: Chromium (III) solution." This treated waste must still be disposed of as hazardous waste through your institution's EHS department.
This pre-treatment significantly reduces the toxicity of the waste, contributing to a safer laboratory environment pending final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. Cesium Chromate - ESPI Metals [espimetals.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. rprorwxhoilrmj5q.ldycdn.com [rprorwxhoilrmj5q.ldycdn.com]
- 8. Dichromate-Waste-Treatment | Photrio.com Photography Forums [photrio.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cesium Dichromate
For researchers, scientists, and professionals in drug development, the safe handling of potent chemical compounds is paramount. Cesium dichromate, a powerful oxidizing agent and a compound containing hexavalent chromium, necessitates stringent safety protocols to mitigate risks of exposure and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower your team with the knowledge to handle this compound responsibly.
Immediate Safety and Hazard Information
This compound presents significant health hazards. It is classified as a carcinogen, can cause genetic defects, and may damage fertility or the unborn child.[1][2] It is fatal if inhaled or in contact with skin and causes severe skin burns and eye damage.[3] As a strong oxidizer, it may intensify fire and can ignite combustible materials such as wood, paper, and oil.[4][5][6]
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent any contact with the substance.
| Protection Type | Specific Requirements | Standards |
| Hand Protection | Wear appropriate protective gloves. Given the corrosive nature of the compound, double-layered nitrile gloves are recommended. | |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield is required if there is a risk of splashing or dust generation. | OSHA 29 CFR 1910.133 or European Standard EN166[4][5] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A disposable overall should be worn.[4] | |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A P3 mask is necessary if the residue can become airborne. A particulates filter conforming to EN 143 is also recommended. | OSHA 29 CFR 1910.134 or European Standard EN 149[4][5] |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step operational plan is crucial for minimizing the risks associated with this compound.
Preparation and Handling Workflow
Experimental Protocol
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[7] Eyewash stations and safety showers must be in close proximity.[4]
-
Pre-Handling Checklist: Before handling, ensure all necessary PPE is available and in good condition. Prepare spill control materials, such as inert absorbent material (e.g., sand, vermiculite), and designated, labeled waste containers.
-
Handling:
-
Post-Handling:
-
After handling, decontaminate the work surface thoroughly.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is required.
| Spill Size | Procedure |
| Minor Spill | 1. Evacuate all non-essential personnel from the area.2. Wearing full PPE, cover the spill with an inert absorbent material.3. Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.4. Decontaminate the spill area. |
| Major Spill | 1. Evacuate the laboratory immediately and alert others in the vicinity.2. Contact your institution's emergency response team and the local fire department.3. Prevent entry to the affected area.4. Provide the emergency response team with the Safety Data Sheet (SDS) for this compound. |
Disposal Plan for this compound Waste
All materials contaminated with this compound, including the chemical itself, used PPE, and spill cleanup materials, must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Disposal Protocol
-
Waste Collection:
-
All solid waste, including contaminated gloves, wipes, and disposable lab coats, should be placed in a clearly labeled, sealed container for hazardous waste.
-
Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Oxidizer," "Carcinogen").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, particularly reducing agents and combustibles.[4]
-
Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this material down the drain or in regular trash.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.
By implementing these comprehensive safety and handling procedures, you can significantly mitigate the risks associated with this compound and foster a culture of safety within your laboratory. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. chemsupply.com.au [chemsupply.com.au]
- 2. chemsupply.com.au [chemsupply.com.au]
- 3. metallographic.com [metallographic.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. rprorwxhoilrmj5q.ldycdn.com [rprorwxhoilrmj5q.ldycdn.com]
- 8. physics.purdue.edu [physics.purdue.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
